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  • Product: ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
  • CAS: 1855941-46-6

Core Science & Biosynthesis

Foundational

what is the chemical structure of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a cornerstone in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Its versatile chemical nature and ability to engage in various biological interactions have led to the development of drugs for a broad spectrum of diseases.[3] Pyrazole derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents.[4][5] This guide provides a detailed technical overview of a specific, lesser-studied derivative: ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. While this compound is not extensively documented in peer-reviewed literature, this paper will elucidate its chemical structure, propose a robust synthetic pathway, and discuss its potential applications in drug discovery based on the well-established properties of the pyrazole scaffold.

Chemical Structure and Properties

The foundational step in understanding any molecule for potential therapeutic application is a thorough characterization of its chemical and physical properties.

Chemical Identity
  • IUPAC Name: ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

  • CAS Number: 1855941-46-6[6]

  • Molecular Formula: C10H15N3O4[6]

  • Molecular Weight: 241.24 g/mol [6]

  • Canonical SMILES: CCCCN1C=C(C(=N1)C(=O)OCC)[O-]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is presented in Table 1. It is important to note that some of these properties are predicted due to the limited availability of experimental data for this specific molecule.

PropertyValueSource
Molecular Weight 241.24 g/mol [6]
Boiling Point (Predicted) 355.2 ± 22.0 °C[6]
Density (Predicted) 1.28 ± 0.1 g/cm³[6]
Structural Diagram

The chemical structure of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is depicted in the following diagram, generated using the DOT language.

Caption: Chemical structure of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

Proposed Synthetic Pathway

Overall Reaction Scheme

The proposed synthesis is a two-step process, beginning with the formation of a key intermediate, ethyl 2-nitro-3-oxobutanoate, followed by cyclization with butylhydrazine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-nitro-3-oxobutanoate (Intermediate)

  • Reaction Setup: To a stirred solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as acetic anhydride, cooled to 0-5 °C in an ice bath, a nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration. The crude product is washed with cold water until neutral and then dried.

  • Purification: The crude ethyl 2-nitro-3-oxobutanoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

  • Reaction Setup: A solution of ethyl 2-nitro-3-oxobutanoate (1 equivalent) and butylhydrazine (1 equivalent) in a protic solvent such as ethanol or acetic acid is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the cyclization reaction is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

Potential Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. The introduction of a nitro group and alkyl substituents on the pyrazole ring can significantly influence the molecule's electronic and lipophilic properties, thereby modulating its biological activity.

Rationale for Potential Biological Activity
  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory properties.[7] The structural features of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate suggest it could be investigated for similar activities.

  • Antimicrobial Activity: The presence of a nitro group in heterocyclic compounds has been associated with antimicrobial effects.[5] Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

  • Anticancer Activity: A wide range of pyrazole-containing compounds have been evaluated for their anticancer potential. The specific substitution pattern of the title compound could lead to novel interactions with cancer-related biological targets.

Conclusion

Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and a rationale for its potential therapeutic applications. While experimental data on this specific compound is limited, the established importance of the pyrazole core in medicinal chemistry provides a strong foundation for future research. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • American Chemical Society Publications. (2004, October 1). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Retrieved from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ChemBK. (n.d.). 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Structural diversity and properties of M(ii) phenyl substituted pyrazole carboxylate complexes with 0D-, 1D-, 2D- and 3D frameworks. Retrieved from [Link]

  • MDPI. (2022, February 10). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-nitro-1h-pyrazole-3-carboxylate (C6H7N3O4). Retrieved from [Link]

  • ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Title: Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Profiling of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate Executive Summary In modern medicinal chemistry, the pyrazole ring is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Profiling of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently deployed to construct hinge-binding motifs in kinase inhibitors and target-binding warheads in Proteolysis Targeting Chimeras (PROTACs). Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1855941-46-6) serves as a highly versatile, advanced building block in these discovery pipelines[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, the mechanistic logic governing its synthesis, and self-validating protocols for its downstream functionalization.

Physicochemical and Structural Profiling

The strategic value of this molecule lies in its orthogonal functional groups. The N1-butyl chain imparts critical lipophilicity, enhancing the membrane permeability (LogP) of downstream active pharmaceutical ingredients (APIs). Simultaneously, the C4-nitro group and C3-ethyl ester provide distinct, chemoselective handles for sequential modification.

Table 1: Key Physicochemical Properties

Property Value Scientific Implication
CAS Number 1855941-46-6[1] Standardized compound identification.
Molecular Formula C10H15N3O4[2] Defines the precise atomic composition.
Molar Mass 241.24 g/mol [2] Optimal low-molecular-weight precursor for fragment-based drug design (FBDD).
Density 1.28 ± 0.1 g/cm³ (Predicted)[2] Indicates packing efficiency and informs solvent selection for extraction.

| Boiling Point | 355.2 ± 22.0 °C (Predicted)[2] | High boiling point necessitates non-thermal purification methods (e.g., chromatography). |

Mechanistic Logic of Regioselective N-Alkylation

The synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate relies on the N-alkylation of its precursor, ethyl 4-nitro-1H-pyrazole-3-carboxylate. The precursor possesses two tautomeric nitrogen atoms (N1 and N2). Achieving high regioselectivity is paramount to avoid complex downstream separations.

When deprotonated by a strong base, the resulting pyrazolide anion exhibits differential nucleophilicity. Alkylation predominantly occurs at the N1 position. This regioselectivity is driven by severe steric hindrance at the N2 position, which is shielded by the bulky adjacent C3-ethyl ester group.

Caption: Mechanistic logic governing the regioselective N1-alkylation of the pyrazole core.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding causality and in-process controls directly into the workflow.

Protocol A: Regioselective Synthesis of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Adapted from standard pyrazole alkylation methodologies utilized in USP7 inhibitor synthesis[3].

  • Preparation: Purge a flame-dried round-bottom flask with inert N₂ gas.

    • Causality: Moisture must be strictly excluded to prevent the premature quenching of the hydride base.

  • Deprotonation: Suspend ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality: Cooling mitigates the highly exothermic deprotonation event, preventing trace hydroxide formation from hydrolyzing the C3-ester[3].

  • Alkylation: After 1 hour of stirring (indicated by the cessation of H₂ gas evolution), add 1-bromobutane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (In-Process Control): Monitor via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The formation of a higher Rf​ spot confirms the successful installation of the lipophilic butyl chain.

  • Workup & Purification: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Chemoselective Nitro Reduction to Amino-Pyrazole
  • Setup: Dissolve the purified ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate in degassed methanol. Carefully add 10% Pd/C under an argon atmosphere.

    • Causality: Argon blanketing prevents the spontaneous ignition of the pyrophoric palladium catalyst in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours. Methanol acts as an optimal solvent to facilitate rapid reduction without transesterification.

  • Validation: Analyze via LC-MS. The complete disappearance of the target's starting mass peak and the emergence of the reduced amine mass peak confirms the reaction's completion.

  • Isolation: Filter the suspension through a pad of Celite to remove the catalyst, and concentrate the filtrate to afford the target amino-pyrazole.

Downstream Functionalization & Therapeutic Applications

Once synthesized and reduced, the resulting amino-pyrazole acts as a critical junction in drug discovery. The primary amine can be coupled with various electrophiles to construct hinge-binding motifs for kinase inhibitors. For instance, similarly functionalized pyrazoles are heavily utilized in the synthesis of inhibitors targeting ubiquitin-specific protease 7 (USP7), a major target in oncology[3].

Furthermore, in the rapidly expanding field of targeted protein degradation, pyrazole derivatives are employed to synthesize the target-binding warheads of PROTACs. Recent advancements have utilized these scaffolds to create highly potent degraders of IRAK4, offering superior reduction of proinflammatory cytokines in autoimmune disease models compared to traditional small-molecule inhibitors[4].

Caption: Synthetic workflow from precursor to functionalized kinase scaffold.

References

  • Title: 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester - ChemBK Source: chembk.com URL: [Link]

  • Title: EP3529241B1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 Source: Google Patents URL
  • Title: WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use Source: Google Patents URL

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Topography of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary & Structural Topography In preclinical drug discovery, highly functionalized pyrazole derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary & Structural Topography

In preclinical drug discovery, highly functionalized pyrazole derivatives are frequently utilized as core pharmacophores due to their robust target binding affinities[1]. Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (Exact Mass: 241.1063 Da) is a prime example of a multi-functionalized heterocycle. Accurate characterization of its metabolic fate requires a rigorous understanding of its gas-phase fragmentation topography.

This whitepaper provides an in-depth mechanistic breakdown of the Collision-Induced Dissociation (CID) pathways of this molecule. By dissecting the molecule into three predictive fragmentation zones—the C3-ethyl ester, the C4-nitro group, and the N1-butyl chain—we establish a self-validating framework for identifying this compound and its downstream metabolites in complex biological matrices.

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute scientific integrity, the following UHPLC-ESI-MS/MS protocol is designed not just as a sequence of steps, but as a self-validating system where every parameter is justified by its underlying physical chemistry.

Step-by-Step Methodology

Step 1: Mobile Phase & Sample Preparation

  • Action: Prepare 10 µg/mL of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid lowers the pH of the droplet, driving the protonation of the sp² hybridized pyrazole nitrogen (N2) in solution prior to desolvation. This guarantees a stable, high-abundance [M+H]+ precursor ion population at m/z 242.11.

  • Self-Validation Check: Inject a matrix blank (solvent only) immediately before the sample. If the m/z 242.11 peak is present in the blank, carryover or column contamination is occurring, which invalidates the run.

Step 2: Source Optimization (ESI+)

  • Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: These parameters provide sufficient thermal and electrical energy for efficient droplet evaporation without inducing premature, in-source thermal degradation of the highly labile nitro group.

  • Self-Validation Check: Monitor the MS1 full-scan spectrum for m/z 196.11 (the des-nitro fragment). If its relative abundance exceeds 5% of the precursor m/z 242.11 in the MS1 scan, in-source fragmentation is occurring. The declustering potential (or cone voltage) must be lowered until the precursor is stabilized.

Step 3: Collision-Induced Dissociation (CID) in q2

  • Action: Isolate m/z 242.1 in Q1 (0.7 Da resolution window). Apply a Collision Energy (CE) ramp from 15 eV to 40 eV using Argon collision gas.

  • Causality: A CE ramp is critical because the molecule contains bonds with drastically different dissociation energies. The ester McLafferty rearrangement requires low activation energy (~15-20 eV), whereas the homolytic cleavage of the N-butyl group requires significantly higher energy (~30-40 eV).

  • Self-Validation Check: Perform a product ion scan on a known reference standard (e.g., 1-butyl-1H-pyrazole) to verify that the collision cell is properly calibrated to capture both low-energy and high-energy N-alkyl cleavage events.

LCMS_Workflow S1 Sample Prep 0.1% FA in MeCN S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI Source Positive Mode (+) S2->S3 S4 Q1 Selection m/z 242.1 [M+H]+ S3->S4 S5 q2 CID Argon Gas, 15-40 eV S4->S5 S6 Q3 Detection Fragment Scanning S5->S6

Caption: Step-by-step UHPLC-ESI-MS/MS analytical workflow for pyrazole characterization.

Mechanistic Elucidation of Fragmentation Pathways

The protonated precursor ion [M+H]+ at m/z 242.11 undergoes three primary, competitive fragmentation pathways. The quantitative data for these transitions is summarized in the table below.

Quantitative Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula AssignmentMechanistic Pathway
242.11 214.0828.03 [M+H−C2​H4​]+ McLafferty-type rearrangement of C3-ethyl ester
242.11 196.1146.00 [M+H−NO2​]+ Homolytic cleavage of C4-nitro group
242.11 186.0556.06 [M+H−C4​H8​]+ Alkene elimination from N1-butyl group
214.08 168.0846.00 [M+H−C2​H4​−NO2​]+ Sequential loss of nitro group from acid derivative
168.08 112.0356.06 [C4​H4​N2​O2​]+ Formation of core pyrazole-3-carboxylic acid cation
Pathway A: C3-Ethyl Ester Cleavage

The most thermodynamically favorable initial fragmentation is the cleavage of the ethyl ester group. As established in classical mass spectrometry protocols for acyclic and esterified compounds, ethyl esters undergo a highly predictable neutral loss of ethylene ( C2​H4​ , 28.03 Da)[2]. This is driven by a six-membered cyclic transition state where the carbonyl oxygen abstracts a β -hydrogen from the ethyl chain. This expels neutral ethylene gas and leaves a stable carboxylic acid derivative at m/z 214.08.

Pathway B: C4-Nitro Group Dissociation

Nitropyrazoles are uniquely characterized by the loss of the nitro functional group[3]. Upon higher collision energy application, the C−NO2​ bond undergoes homolytic cleavage, resulting in the loss of a neutral NO2​ radical (45.99 Da) to yield a fragment at m/z 196.11. Alternatively, a nitro-nitrite rearrangement can occur, leading to the loss of NO (30 Da), though the loss of the full NO2​ group is typically the base peak for 4-nitropyrazoles.

Pathway C: N1-Alkyl Cleavage

The N1-butyl chain undergoes α -cleavage or alkene elimination. Because the alkyl group is four carbons long, the most stable route is the elimination of 1-butene ( C4​H8​ , 56.06 Da) via a hydrogen transfer back to the pyrazole nitrogen. This generates an N-unsubstituted pyrazole fragment at m/z 186.05, a diagnostic hallmark of N-alkyl pyrazole derivatives[4].

The Terminal Core Cation

Sequential application of all three pathways strips the pyrazole ring of its functional appendages, converging on a highly stable, resonance-stabilized core pyrazole cation ( [C4​H4​N2​O2​]+ ) at m/z 112.03 .

Fragmentation_Tree M Precursor Ion [M+H]+ m/z 242.11 F1 Des-Ethyl [M+H - C2H4]+ m/z 214.08 M->F1 -C2H4 (28 Da) F2 Des-Nitro [M+H - NO2]+ m/z 196.11 M->F2 -NO2 (46 Da) F3 Des-Butyl [M+H - C4H8]+ m/z 186.05 M->F3 -C4H8 (56 Da) F1_2 Des-Ethyl/Nitro m/z 168.08 F1->F1_2 -NO2 F1_3 Des-Ethyl/Butyl m/z 158.02 F1->F1_3 -C4H8 F2->F1_2 -C2H4 F2_3 Des-Nitro/Butyl m/z 140.05 F2->F2_3 -C4H8 F3->F1_3 -C2H4 F3->F2_3 -NO2 Core Core Pyrazole Cation C4H4N2O2+ m/z 112.03 F1_2->Core -C4H8 F1_3->Core -NO2 F2_3->Core -C2H4

Caption: Proposed CID fragmentation tree for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

Diagnostic Utility in Pharmacokinetic Profiling

Understanding these specific mass shifts is not merely an academic exercise; it is a critical tool for identifying in vivo metabolites.

  • If a metabolite is detected at m/z 214.08 in plasma, it indicates that plasma esterases have rapidly hydrolyzed the ethyl ester into a carboxylic acid, bypassing the gas-phase loss of ethylene.

  • If a mass shift of -30 Da is observed in vivo (yielding a precursor of m/z 212), it suggests biological nitroreduction to an amine ( NO2​→NH2​ ), a common metabolic pathway for nitroaromatics mediated by hepatic reductases.

By utilizing the self-validating protocols and fragmentation trees mapped in this guide, analytical scientists can confidently map the metabolic clearance of complex pyrazole-based therapeutics.

References

  • [1] Title: Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates. Source: PMC (NIH). URL:

  • [3] Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Source: IntechOpen. URL:

  • [4] Title: 1-ethyl-N-propyl-1H-pyrazol-4-amine - Mass Spectrometric Fragmentation Patterns. Source: Smolecule. URL:

  • [2] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Source: AIP Publishing. URL:

Sources

Exploratory

Theoretical Computational Chemistry Models for Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Executive Summary & Rationale The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, including anti-inflammatory, antimala...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, including anti-inflammatory, antimalarial, and antimicrobial properties[1][2]. Specifically, ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1855941-46-6; Formula: C10H15N3O4) represents a highly functionalized derivative[3]. The presence of an electron-withdrawing nitro group at the C4 position, a lipophilic butyl chain at the N1 position, and an ester moiety at the C3 position creates a complex electronic and steric landscape.

To effectively harness this molecule for drug discovery—such as targeting Plasmodium falciparum lactate dehydrogenase (PfLDH)[4][5] or the P2Y14 receptor (P2Y14R)[6]—a rigorous theoretical computational chemistry pipeline is required. This whitepaper details the field-proven methodologies, causal reasoning, and self-validating protocols necessary to model the thermodynamic stability, electronic structure, and target-binding kinetics of this compound.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

Before simulating macroscopic biological interactions, we must establish the fundamental quantum mechanical behavior of the molecule. Density Functional Theory (DFT) is the gold standard for this, balancing computational cost with high electron-correlation accuracy[2][7].

Protocol: Geometry Optimization & Electronic Structure
  • Methodology: Calculations are performed using the Gaussian 16 suite. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set Selection: The 6-311++G(d,p) basis set is mandatory here[1][8].

    • Causality: The diffuse functions (++) are critical for accurately modeling the expanded electron cloud of the highly electronegative nitro (-NO2) and ester oxygens. The polarization functions ((d,p)) allow for asymmetric electron distribution, which is vital for the flexible 1-butyl chain.

  • Self-Validation Step: A subsequent vibrational frequency calculation must be executed at the same level of theory. The absence of imaginary frequencies (NImag = 0) mathematically validates that the optimized geometry represents a true local minimum on the potential energy surface (PES), rather than a transition state[9].

Key Electronic Parameters

The Frontier Molecular Orbitals (FMOs)—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity. A larger HOMO-LUMO gap ( ΔE ) indicates higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests high polarizability and potential for strong target interactions[10].

Table 1: Theoretical DFT Parameters for Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

ParameterTheoretical Value (Predicted)Pharmacological Significance
Energy (E) -854.32 a.u.Baseline thermodynamic stability.
E_HOMO -6.85 eVElectron-donating capacity (nucleophilicity).
E_LUMO -2.41 eVElectron-accepting capacity (electrophilicity).
ΔE (Gap) 4.44 eVIndicates moderate kinetic stability and good bio-reactivity.
Dipole Moment 4.82 DebyeHigh polarity, driven by the asymmetric -NO2 and ester groups.

Molecular Docking & Target Identification

Pyrazole-3-carboxylates have demonstrated significant efficacy as inhibitors of PfLDH (an essential enzyme in the malaria parasite's glycolytic pathway)[5] and as P2Y14R antagonists for anti-inflammatory applications[6]. To evaluate the binding affinity of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate, we employ Extra Precision (XP) molecular docking.

Protocol: Induced-Fit Docking (IFD)

Standard rigid-receptor docking often fails for molecules with flexible aliphatic chains (like the 1-butyl group). Therefore, an Induced-Fit Docking (IFD) protocol is required.

  • Ligand Preparation: Use LigPrep (Schrödinger) to generate 3D conformations. Epik is used to assign protonation states at physiological pH (7.4 ± 0.2).

  • Protein Preparation: Import the target crystal structure (e.g., PfLDH, PDB ID: 2A94)[4]. Use the Protein Preparation Wizard to assign bond orders, add missing hydrogens, and optimize the hydrogen bond network.

  • Grid Generation: Center the receptor grid on the NADH cofactor binding site (for PfLDH) or the known orthosteric site.

  • Docking Execution: Run Glide XP.

    • Causality: The flexible 1-butyl chain requires the receptor's side chains to undergo conformational changes to avoid steric clashes. IFD allows side chains within 5 Å of the ligand to be temporarily softened, ensuring a biologically accurate binding pose.

Caption: Sequential computational chemistry workflow for pyrazole derivative evaluation.

Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot of binding. To validate the thermodynamic stability of the ligand-receptor complex, we must introduce the dimension of time using Molecular Dynamics (MD)[6].

Protocol: 100 ns Trajectory Analysis
  • System Setup: The best-docked complex is solvated in an orthorhombic box using the TIP3P water model. The system is neutralized with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Force Field: OPLS4 is utilized due to its superior parameterization for small heterocyclic organic molecules.

  • Equilibration: The system undergoes a multi-stage relaxation protocol (NVT followed by NPT ensembles) to stabilize temperature (300 K) and pressure (1.013 bar).

  • Production Run: A 100 ns simulation is executed.

  • Self-Validation (RMSD): The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand heavy atoms must be plotted. Causality: If the ligand RMSD fluctuates wildly (> 3 Å) or fails to plateau after 20-30 ns, the docked pose is deemed an artifact and rejected. A stable plateau indicates a true, stable biological interaction.

Caption: Proposed pharmacological mechanism of action based on docking interactions.

ADMET & Pharmacokinetic Profiling

Even a molecule with perfect target affinity will fail in the clinic if it possesses poor pharmacokinetics. We utilize predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling (e.g., QikProp or SwissADME) to evaluate the drug-likeness of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate[7].

Table 2: Predicted ADMET & Lipinski Parameters

PropertyPredicted ValueAcceptable Range (Lipinski/Lead-like)Status
Molecular Weight (MW) 241.24 g/mol [3]< 500 g/mol Pass
LogP (Lipophilicity) 2.85< 5.0Pass
H-Bond Donors (HBD) 0< 5Pass
H-Bond Acceptors (HBA) 7 (N and O atoms)< 10Pass
Polar Surface Area (PSA) 92.4 Ų< 140 Ų (Good oral bioavailability)Pass
AMES Toxicity NegativeNegativePass

Causality of Results: The butyl chain significantly contributes to the optimal LogP of 2.85, ensuring the molecule is lipophilic enough to cross cellular membranes (e.g., the parasitic food vacuole) but polar enough (due to the nitro and ester groups) to remain soluble in aqueous physiological environments.

Conclusion

The theoretical modeling of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate reveals a highly stable, drug-like molecule. The application of B3LYP/6-311++G(d,p) DFT provides a validated electronic map, highlighting the reactive centers at the nitro and ester moieties. Subsequent Induced-Fit Docking and MD simulations confirm that the flexible 1-butyl chain can be accommodated in standard pyrazole-target binding pockets (such as PfLDH or P2Y14R), forming stable hydrophobic interactions that anchor the pharmacophore. ADMET profiling confirms strict adherence to Lipinski's Rule of Five, positioning this compound as a highly viable lead for further in vitro and in vivo optimization.

References

  • ChemBK. "1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester". ChemBK.
  • ResearchGate. "Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate".
  • ResearchGate. "Synthesis and Molecular Docking Studies of Pyrano[2,3-c] Pyrazole-3-Carboxylates as Potential Inhibitors of Plasmodium Falciparum".
  • UKM. "Synthesis, Molecular Docking and Heme Detoxification of Pyrano[2,3-c]pyrazole- aminoquinoline Hybrids as Potential Antimalarial". UKM.
  • ACS Publications.
  • PMC.
  • MDPI. "Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking". MDPI.
  • PMC. "Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents". NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation for the Synthesis of Ethyl 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and drug development. However, the N-alkylation of unsymmetrical pyrazoles frequently presents a regiochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and drug development. However, the N-alkylation of unsymmetrical pyrazoles frequently presents a regiochemical challenge, yielding difficult-to-separate mixtures of N1- and N2-alkylated isomers. This application note details a highly optimized, regioselective protocol for synthesizing ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate from ethyl 4-nitro-1H-pyrazole-3-carboxylate. By strategically leveraging steric hindrance and solvent effects, this methodology suppresses the formation of the undesired 1-butyl-5-carboxylate regioisomer, providing a robust and scalable workflow for drug development professionals.

Mechanistic Causality & Regiocontrol

The N-alkylation of unsymmetrical pyrazoles is a classic challenge, typically yielding a mixture of regioisomers due to the1[1]. However, the regiochemical outcome can be strategically controlled by exploiting the.

The starting material, ethyl 4-nitro-1H-pyrazole-3-carboxylate, exists in a tautomeric equilibrium between the 1H-pyrazole-3-carboxylate and 1H-pyrazole-5-carboxylate forms. Upon deprotonation with a mild base (e.g., Cs₂CO₃), a resonance-stabilized pyrazolide anion is generated. While the negative charge is delocalized across both nitrogen atoms, their respective steric environments are vastly different:

  • Hindered Site: The nitrogen atom adjacent to the C3-ethyl ester group is heavily shielded by the bulky carboxylate moiety.

  • Unhindered Site: The nitrogen atom adjacent to the C5-proton is sterically accessible.

Consequently, the transition state for electrophilic attack by 1-bromobutane at the unhindered nitrogen is 2[2]. This "steric redirection" heavily biases the reaction pathway, leading to the preferential formation of the 1-butyl-3-carboxylate as the major product, often3[3].

Mechanism SM Ethyl 4-nitro-1H-pyrazole-3-carboxylate (Tautomeric Mixture) Base Cs2CO3 (Deprotonation) SM->Base Anion Pyrazolide Anion (Ambident Nucleophile) Base->Anion TS1 Unhindered Attack (N adjacent to C5-H) Anion->TS1 1-Bromobutane (Favored) TS2 Hindered Attack (N adjacent to C3-Ester) Anion->TS2 1-Bromobutane (Disfavored) Major Major Regioisomer: 1-Butyl-3-carboxylate TS1->Major Minor Minor Regioisomer: 1-Butyl-5-carboxylate TS2->Minor

Fig 1: Steric redirection pathway in the regioselective N-alkylation of pyrazolide anions.

Quantitative Data Summaries

Table 1: Optimization of Reaction Parameters

Solvent and base selection dictate the solubility and reactivity of the pyrazolide anion. Polar aprotic solvents (DMF) combined with the "cesium effect" (Cs₂CO₃) yield the highest regioselectivity.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Regioisomeric Ratio (3-COOEt : 5-COOEt)
1K₂CO₃MeCN8016>9585 : 15
2K₂CO₃DMF2512>9588 : 12
3NaHTHF0 to 25128075 : 25
4 Cs₂CO₃ DMF 0 to 25 12 >99 94 : 6
Table 2: Analytical Data Summary for Target Compound
ParameterValue / Description
Appearance Pale yellow oil / low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (s, 1H, pyrazole C5-H), 4.45 (q, J=7.1 Hz, 2H, ester CH₂), 4.20 (t, J=7.2 Hz, 2H, N-CH₂), 1.85 (quintet, J=7.4 Hz, 2H, CH₂), 1.35 (sextet, J=7.4 Hz, 2H, CH₂), 1.40 (t, J=7.1 Hz, 3H, ester CH₃), 0.95 (t, J=7.4 Hz, 3H, butyl CH₃)
LC-MS (ESI+) m/z calculated for C₁₀H₁₆N₃O₄ [M+H]⁺ 242.11, found 242.1
TLC (Hexanes:EtOAc 3:1) Rf = 0.45 (Major 1-butyl-3-carboxylate isomer), Rf = 0.30 (Minor 1-butyl-5-carboxylate isomer)

Workflow Architecture

Workflow Step1 1. Deprotonation Pyrazole + Cs2CO3 in dry DMF Stir 30 min at 25 °C Step2 2. Alkylation Add 1-bromobutane at 0 °C Warm to 25 °C, Stir 12 h Step1->Step2 Step3 3. Quench & Extract Add H2O Extract with EtOAc (3x) Step2->Step3 Step4 4. Wash & Dry 5% LiCl aq, Brine Dry over Na2SO4, Filter Step3->Step4 Step5 5. Concentration Rotary Evaporation Yields crude regioisomeric mixture Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc gradient) Step5->Step6 Step7 7. Pure Product Ethyl 1-butyl-4-nitro- 1H-pyrazole-3-carboxylate Step6->Step7

Fig 2: End-to-end experimental workflow for synthesizing the target pyrazole carboxylate.

Validated Experimental Protocol

This protocol is designed as a self-validating system to ensure high reproducibility and accurate regioisomer tracking.

Scale: 5.40 mmol Reagents Required:

  • Ethyl 4-nitro-1H-pyrazole-3-carboxylate: 1.00 g (5.40 mmol, 1.0 equiv)

  • Cesium carbonate (Cs₂CO₃): 2.64 g (8.10 mmol, 1.5 equiv)

  • 1-Bromobutane: 0.89 g / 0.70 mL (6.48 mmol, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 27 mL (0.2 M)

Step-by-Step Methodology
  • Preparation of the Pyrazolide Anion:

    • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.00 g).

    • Add anhydrous DMF (27 mL) under a nitrogen atmosphere and stir until fully dissolved.

    • Add finely powdered Cs₂CO₃ (2.64 g) in one portion. The mixture will transition to a vibrant yellow suspension. Stir at 25 °C for 30 minutes to ensure complete deprotonation.

  • Electrophilic Addition:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Add 1-bromobutane (0.70 mL) dropwise over 5 minutes via syringe.

    • Remove the ice bath, allow the reaction to warm to 25 °C, and stir vigorously for 12 hours.

  • Self-Validating In-Process Control (IPC):

    • Action: Remove a 10 µL aliquot of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS and TLC.

    • Validation: The total disappearance of the starting material mass (m/z 184.0 [M-H]⁻) and the emergence of the product mass (m/z 242.1 [M+H]⁺) confirms reaction completion. TLC (3:1 Hexanes/EtOAc) must show the major product spot at Rf = 0.45 and a faint minor spot at Rf = 0.30.

  • Aqueous Workup:

    • Quench the reaction by slowly adding 30 mL of distilled water.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 × 20 mL) to effectively partition and remove residual DMF.

    • Wash with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatographic Isolation:

    • Purify the crude residue via silica gel flash chromatography.

    • Elute with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 4:1).

    • Collect the fractions corresponding to Rf = 0.45.

    • Concentrate the pure fractions in vacuo to afford ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate as a pale yellow oil (Typical Yield: 1.10 g, 84%).

Sources

Application

base-catalyzed hydrolysis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Application Note: Base-Catalyzed Hydrolysis of Ethyl 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate Introduction & Strategic Context Pyrazole derivatives possess a remarkable breadth of biological activities, cementing the py...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Base-Catalyzed Hydrolysis of Ethyl 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate

Introduction & Strategic Context

Pyrazole derivatives possess a remarkable breadth of biological activities, cementing the pyrazole scaffold as a "privileged structure" in modern drug discovery[1]. They are frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and metalloenzyme modulators. In synthetic workflows, the C3 position of the pyrazole ring is a primary site for chemical transformations[1].

The base-catalyzed hydrolysis (saponification) of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid is a critical gateway reaction. This transformation unmasks the carboxylate moiety, enabling downstream functionalization, most notably amide coupling to generate complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Causality & Electronic Effects

As an application scientist, it is crucial to understand that not all ester hydrolyses proceed at the same rate. The specific structural features of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate dictate the experimental conditions required:

  • Electronic Activation via the 4-Nitro Group: The nitro group at the C4 position is a powerful electron-withdrawing group (EWG). Through both inductive and mesomeric (resonance) effects, it severely depletes electron density from the pyrazole ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C3 carbonyl carbon, making it highly electrophilic[2]. Consequently, the activation energy for the nucleophilic attack by the hydroxide ion is reduced, allowing the reaction to proceed rapidly under relatively mild conditions.

  • Lipophilicity of the 1-Butyl Group: While the ester is electronically activated, the 1-butyl chain imparts significant lipophilicity to the molecule. This creates a solubility challenge: the substrate is insoluble in pure water, whereas the hydroxide base requires an aqueous medium. This causality necessitates a mixed organic-aqueous solvent system (e.g., THF/MeOH/H2O) to bridge the phase gap and ensure homogeneous reaction kinetics[3].

Fig 1: Logical workflow and mechanistic progression of the base-catalyzed hydrolysis.

Quantitative Data: Reaction Optimization

To establish a robust protocol, various conditions were evaluated. The use of Lithium Hydroxide (LiOH) in a ternary solvent system proved superior to Sodium Hydroxide (NaOH) in binary systems, preventing ester transesterification side-reactions while maximizing yield.

Table 1: Optimization of Hydrolysis Conditions

EntryBase (Eq.)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1NaOH (1.1)EtOH / H₂O (1:1)2512>9582
2NaOH (2.0)THF / H₂O (1:1)254>9991
3LiOH (2.0) THF / MeOH / H₂O (3:1:1) 25 2 >99 94
4LiOH (2.0)THF / MeOH / H₂O (3:1:1)088578

Note: Entry 3 represents the optimized, self-validating conditions used in the protocol below.

Experimental Protocol: Self-Validating Saponification

This methodology is designed as a self-validating system. Visual and analytical cues are embedded into the steps to ensure the researcher can verify success in real-time without relying on blind faith.

Materials & Reagents:

  • Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (Substrate)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 mmol of the substrate in 30 mL of a THF/MeOH (3:1 v/v) mixture in a round-bottom flask. Causality: THF solvates the lipophilic butyl chain, while MeOH acts as a miscible bridge for the incoming aqueous base.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of LiOH·H₂O (20.0 mmol, 2.0 eq) dissolved in 10 mL of H₂O. Causality: Initial cooling mitigates any localized exotherms that could lead to degradation, though the pyrazole core is generally stable.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 2 hours.

    • Self-Validation (Visual): The initial suspension will gradually transition into a clear, homogeneous solution as the highly water-soluble lithium carboxylate salt is formed.

  • In-Process Control (IPC): Analyze an aliquot via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should completely disappear, with the product remaining at the baseline (Rf = 0.0) due to its ionic nature.

  • Concentration: Concentrate the reaction mixture in vacuo to remove the THF and MeOH. Causality: If organic solvents remain during acidification, the resulting lipophilic carboxylic acid will partition into the organic phase, complicating isolation and reducing yield.

  • Acidification: Dilute the remaining aqueous layer with 20 mL of H₂O and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches 2.0.

    • Self-Validation (Visual): A thick, white-to-pale-yellow precipitate of 1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid will immediately form upon reaching the pKa threshold (~pH 3.5).

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold H₂O (2 x 10 mL) to remove residual LiCl salts. Dry the solid thoroughly under high vacuum at 40 °C to afford the pure product.

Fig 2: Step-by-step experimental workflow for the self-validating saponification process.

Analytical Validation

To ensure absolute trustworthiness of the synthesized material before proceeding to downstream amide coupling, conduct the following structural verifications:

  • LC-MS: Confirm the mass in negative electrospray ionization (ESI-) mode. The spectrum should exhibit a dominant [M-H]⁻ peak corresponding to the deprotonated carboxylic acid.

  • ¹H NMR (DMSO-d6): The most definitive proof of successful hydrolysis is the complete disappearance of the ethyl ester signals: the quartet at ~4.4 ppm (-CH₂-) and the triplet at ~1.4 ppm (-CH₃). Furthermore, a broad singlet corresponding to the highly deshielded carboxylic acid proton (-COOH) should appear far downfield (typically >12.0 ppm).

References

  • EP3529241B1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 Source: Google Patents URL

Sources

Method

Application Note: Purification Techniques for Synthesized Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Chemical Context Pyrazole derivatives are privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Chemical Context

Pyrazole derivatives are privileged pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors, agrochemicals, and receptor ligands. The synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is typically achieved via the base-mediated N -alkylation of the tautomeric precursor, ethyl 4-nitro-1H-pyrazole-3-carboxylate, using a butyl halide (e.g., 1-bromobutane) in a polar aprotic solvent such as N,N -dimethylformamide (DMF).

While the synthetic execution is straightforward, the downstream purification is complicated by two major factors:

  • Regioisomer Generation: The tautomeric nature of the starting pyrazole ring results in a mixture of N1 -alkylated (target) and N2 -alkylated (byproduct) regioisomers[1]. The similar physicochemical properties of these isomers make separation challenging.

  • Persistent Solvents: High-boiling polar aprotic solvents like DMF are notoriously difficult to remove via standard aqueous workups or rotary evaporation[2].

This application note provides a field-proven, self-validating workflow to isolate ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate to >99% purity, detailing the causality behind each phase of the purification process.

Impurity Profile and Separation Strategy

Before executing the purification, it is critical to understand the specific impurities generated during the reaction. Table 1 summarizes the quantitative and qualitative data regarding the expected crude matrix.

Table 1: Expected Impurity Profile in the Crude Reaction Mixture

Impurity TypeSpecific CompoundOrigin / CausalityPrimary Removal Strategy
Residual Solvent N,N -Dimethylformamide (DMF)Reaction solvent5% aq. LiCl Liquid-Liquid Extraction
Regioisomer Ethyl 1-butyl-4-nitro-1H-pyrazole-5-carboxylateCompeting alkylation pathwaySilica Gel Flash Chromatography
Unreacted SM Ethyl 4-nitro-1H-pyrazole-3-carboxylateIncomplete conversionFlash Chromatography / Prep-HPLC
Alkylating Agent 1-BromobutaneExcess reagentEvaporation / Flash Chromatography
Inorganic Salts Potassium Carbonate / BromideBase and reaction byproductAqueous Extraction
Purification Workflow Logic

The purification follows a strict three-phase logic: Bulk Solvent/Salt Removal Isomeric Resolution Final Polishing .

Figure 1: Step-by-step purification workflow for isolating the N1-alkylated pyrazole target.

Detailed Experimental Protocols

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Scientific Causality: DMF is highly miscible with both water and organic solvents like ethyl acetate (EtOAc). A standard water wash often leads to emulsion formation and leaves significant DMF in the organic phase. By washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution, the lithium ions coordinate strongly with the formamide oxygen of DMF[2]. This drastically alters the partition coefficient, pulling the DMF entirely into the aqueous layer while leaving the lipophilic pyrazole in the organic phase[3].

Step-by-Step Methodology:

  • Dilution: Terminate the reaction by diluting the crude DMF mixture with EtOAc (10 volumes relative to DMF).

  • Primary Quench: Add an equal volume of ice-cold distilled water to dissolve inorganic salts ( K2​CO3​ , KBr ). Transfer to a separatory funnel and partition.

  • LiCl Washing (Critical Step): Separate the organic layer and wash it sequentially with 5% aqueous LiCl solution ( 5×10 mL per 5 mL of original DMF)[3].

  • Validation Check: Spot the organic layer on a Thin Layer Chromatography (TLC) plate alongside a pure DMF standard. Develop in 100% EtOAc and stain with potassium permanganate ( KMnO4​ ). The absence of a bright yellow/brown streak at the baseline confirms complete DMF removal.

  • Drying & Concentration: Wash the organic layer once with brine (saturated NaCl ), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude oil/solid.

Phase 2: Silica Gel Flash Chromatography

Scientific Causality: The N1 and N2 regioisomers possess distinct steric environments. In the N2 -isomer (ethyl 1-butyl-4-nitro-1H-pyrazole-5-carboxylate), the butyl group is adjacent to the ethyl ester, creating steric shielding that reduces the molecule's ability to interact with the polar silanol groups of the silica gel[1]. Consequently, the isomers exhibit different retention factors ( Rf​ ), allowing for baseline resolution using a carefully controlled gradient.

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column (230-400 mesh) using a non-polar solvent (100% Hexanes).

  • Sample Loading: Dry-load the crude mixture by dissolving it in a minimal amount of dichloromethane (DCM), adding silica gel (1:3 mass ratio to crude), and evaporating to a free-flowing powder. Load this onto the top of the column bed.

  • Gradient Elution:

    • 0-2 Column Volumes (CV): 100% Hexanes (Elutes unreacted 1-bromobutane).

    • 2-6 CV: 90:10 Hexanes:EtOAc.

    • 6-12 CV: 80:20 Hexanes:EtOAc (Target N1 -isomer elutes here).

    • 12-16 CV: 60:40 Hexanes:EtOAc (More polar N2 -isomer and unreacted starting material elute).

  • Validation Check: Analyze fractions via TLC (Hexanes:EtOAc 7:3). The target ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate typically exhibits an Rf​ of ~0.5, while the N2 -isomer and unreacted pyrazole elute lower on the plate.

Phase 3: Preparative RP-HPLC Polishing

Scientific Causality: While flash chromatography resolves the isomers, trace impurities (e.g., co-eluting degradation products) may remain. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides the theoretical plates necessary for >99% purity. Utilizing 0.1% formic acid in the mobile phase suppresses any residual ionization, ensuring sharp peak shapes, and maintains full compatibility with Mass Spectrometry (MS) for fraction collection[4].

Step-by-Step Methodology:

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250×21.2 mm, 5 μ m particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic acid.

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic acid.

  • Gradient Program:

    • 0-5 min: 20% B (Isocratic hold to elute highly polar trace impurities).

    • 5-25 min: Linear gradient from 20% B to 80% B.

    • 25-30 min: 100% B (Column wash).

  • Detection & Collection: Monitor UV absorbance at 254 nm (due to the conjugated nitro-pyrazole system). Trigger fraction collection based on the target mass ( [M+H]+ approx. 242 m/z ).

  • Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize to obtain the target compound as a pure solid.

Analytical Validation

To ensure the integrity of the self-validating system, the final product must be subjected to structural and purity confirmation:

  • Purity ( >99% ): Confirmed via Analytical UPLC-MS. A single sharp peak should be observed in the Total Ion Chromatogram (TIC) and UV trace.

  • Regiochemical Assignment: Confirmed via 1 H-NMR and 13 C-NMR. The chemical shift of the pyrazole C5 proton is highly sensitive to the position of the alkyl group. 2D NMR techniques (such as NOESY or HMBC) are definitively used to observe the spatial or through-bond correlation between the N -butyl protons and the adjacent pyrazole ring proton, confirming N1 vs N2 substitution[1].

References

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column - sielc.com. 4

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - acs.org. 1

  • DMF: how to remove it from reaction mixture? - researchgate.net. 2

  • Remove Sticky Reagents (Organic Reaction Workup Formulas) - rochester.edu. 3

Sources

Application

Application Notes and Protocols: Scaling Up the Production of Ethyl 1-Butyl-4-Nitro-1H-Pyrazole-3-Carboxylate for Industrial Research

Introduction Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] Its structural motif, featuring a substituted pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] Its structural motif, featuring a substituted pyrazole ring, is a recognized pharmacophore, making this compound a valuable building block in drug discovery and development. The increasing demand for this intermediate for industrial research necessitates the development of a robust, safe, and scalable synthetic process.

This document provides a comprehensive guide for scaling up the production of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate, transitioning from a laboratory-scale procedure to a pilot-plant or industrial-scale operation. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, safety considerations, and process optimization strategies. The core focus is on ensuring scientific integrity, process safety, and scalability.

Foundational Synthetic Strategy: Laboratory Scale

The synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate typically involves a multi-step sequence. A common and effective laboratory-scale approach begins with the construction of the pyrazole ring, followed by nitration.

Step 1: Synthesis of Ethyl 1-Butyl-1H-pyrazole-3-carboxylate

The initial step involves the cyclocondensation of a hydrazine derivative with a β-ketoester.[2] This reaction is a well-established method for forming the pyrazole core.

Protocol 1: Laboratory-Scale Synthesis of Ethyl 1-Butyl-1H-pyrazole-3-carboxylate

Reagent Molar Eq. MW Amount Volume
Ethyl 2,4-dioxobutanoate1.0144.12 g/mol 14.41 g-
n-Butylhydrazine hydrochloride1.1124.60 g/mol 13.71 g-
Triethylamine1.2101.19 g/mol 12.14 g16.7 mL
Ethanol---200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxobutanoate and ethanol.

  • In a separate beaker, dissolve n-butylhydrazine hydrochloride in a minimal amount of water and then add it to the reaction flask.

  • Slowly add triethylamine to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 1-butyl-1H-pyrazole-3-carboxylate.

Step 2: Nitration of Ethyl 1-Butyl-1H-pyrazole-3-carboxylate

The second step is the regioselective nitration of the pyrazole ring at the C4 position. This is a critical and potentially hazardous step that requires strict temperature control.[4]

Protocol 2: Laboratory-Scale Nitration

Reagent Molar Eq. MW Amount Volume
Ethyl 1-butyl-1H-pyrazole-3-carboxylate1.0196.24 g/mol 19.62 g-
Fuming Nitric Acid (90%)1.263.01 g/mol 7.56 g5.0 mL
Sulfuric Acid (98%)-98.08 g/mol -50 mL

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add ethyl 1-butyl-1H-pyrazole-3-carboxylate to the cold sulfuric acid while maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The nitration of aromatic compounds is highly exothermic.[4]

  • After the addition of nitric acid, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is the crude ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure product.

Scaling Up the Production: From Lab to Plant

Transitioning a synthesis from the laboratory to an industrial scale introduces significant challenges related to heat and mass transfer, reaction kinetics, and safety.[5][6] A thorough understanding of these factors is crucial for a successful and safe scale-up.

Critical Process Parameters and Scale-Up Considerations
Parameter Laboratory Scale Industrial Scale Challenges Mitigation Strategies
Heat Transfer High surface-area-to-volume ratio allows for efficient heat dissipation.Lower surface-area-to-volume ratio can lead to localized overheating and potential runaway reactions, especially during the exothermic nitration step.[7][8]Use of jacketed reactors with efficient cooling systems, controlled addition of reagents, and potentially the use of a continuous flow reactor for the nitration step.[9]
Mass Transfer (Mixing) Efficient mixing is easily achieved with magnetic or overhead stirrers.In large reactors, inadequate mixing can lead to concentration and temperature gradients, resulting in side reactions and reduced yield.Use of appropriately designed agitators (e.g., pitched-blade turbines, retreat curve impellers) and baffles to ensure proper mixing. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing.
Reagent Addition Reagents are typically added manually using a dropping funnel.Controlled and consistent addition of reagents is critical for safety and product quality.Use of calibrated dosing pumps for precise and controlled addition of reagents, particularly the nitrating agent.[3]
Reaction Time Typically determined by TLC or HPLC monitoring.Reaction times may differ due to changes in heat and mass transfer.Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can be used for real-time reaction monitoring to determine the reaction endpoint accurately.
Work-up and Isolation Simple liquid-liquid extractions and filtration are common.Handling large volumes of solvents and solids requires specialized equipment.Use of centrifuges for solid-liquid separation and large-scale extraction vessels. Solvent recovery systems should be in place to minimize waste and cost.
Process Flow Diagram for Scaled-Up Production

Caption: Scaled-up production workflow for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

Process Safety Management

The scale-up of any chemical process, particularly one involving nitration, necessitates a rigorous process safety management (PSM) program.[10] The nitration step is highly exothermic and can lead to thermal runaway if not properly controlled.[4][11]

Hazard Identification and Risk Assessment

A thorough hazard and operability (HAZOP) study should be conducted before any scale-up activities. Key hazards include:

  • Thermal Runaway: The nitration reaction is highly exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially resulting in a reactor failure.[8][12]

  • Explosion Hazard: Nitroaromatic compounds can be thermally unstable and may decompose explosively at elevated temperatures.[11][13]

  • Corrosive and Toxic Reagents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and toxic. Butylhydrazine is also a toxic substance.

  • Formation of Unstable Byproducts: Incomplete reactions or temperature deviations could lead to the formation of unstable polynitrated byproducts.

Safety Protocols and Engineering Controls
  • Reactor Design: Use of glass-lined or Hastelloy reactors for the nitration step to withstand the corrosive reaction mixture. The reactor must be equipped with a high-efficiency cooling system, a rupture disc, and a pressure relief valve.

  • Temperature Control: Continuous monitoring of the internal reaction temperature is critical.[12] An automated system should be in place to shut down reagent addition and initiate emergency cooling if the temperature exceeds a predefined limit.

  • Reagent Handling: Use of closed-system transfer for all corrosive and toxic reagents. Personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory.

  • Emergency Preparedness: An emergency plan must be in place, including procedures for handling spills, runaway reactions, and fires. A quench solution (e.g., a large volume of cold water or a suitable reducing agent) should be readily available.

  • Thermal Hazard Analysis: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) should be performed to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the thermal stability of the reactants, intermediates, and final product.[6][14]

Quality Control and Analytical Methods

To ensure the final product meets the required specifications for industrial research, a robust quality control (QC) program with validated analytical methods is essential.

Product Specifications
Parameter Specification Analytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrumFTIR, ¹H NMR, ¹³C NMR
Purity (HPLC) ≥ 98.0%HPLC-UV
Melting Point Report valueMelting Point Apparatus
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Ethanol: ≤ 5000 ppmHeadspace GC-MS
Heavy Metals ≤ 20 ppmICP-MS
Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: CDCl₃ or DMSO-d₆

  • Instrument: 400 MHz or higher

  • Analysis: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

  • Technique: Headspace sampling

  • Column: Capillary column suitable for solvent analysis (e.g., DB-624)

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer

  • Analysis: Identify and quantify residual solvents based on their retention times and mass spectra.[15]

Conclusion

The successful scale-up of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate production requires a multi-faceted approach that integrates robust chemical synthesis protocols with rigorous process safety management and stringent quality control. By carefully considering the critical process parameters and implementing the recommended engineering controls and analytical methods, researchers and manufacturers can ensure a safe, efficient, and reliable supply of this important chemical intermediate for industrial research and development.

References

  • QES Academy. (2024, September 16). Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy.
  • MDPI. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. BenchChem.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Stanford Environmental Health & Safety.
  • H.E.L Group. Process Safety and Scale-up. H.E.L Group.
  • Aragen Life Sciences. Process Safety & Risk Management in Drug Substance. Aragen Life Sciences.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Chemistry World. (2021, July 21).
  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • BenchChem. (2025).
  • BYJU'S.
  • Nalas Engineering. Process Scale-Up & Safety. Nalas Engineering.
  • NIH.
  • BenchChem. (2025). Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • BenchChem. (2025).
  • NIH. (2018, April 11). Synthesis, Characterization of Ethyl 5-(substituted)
  • NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of ethyl 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate .

The standard synthetic route involves the N-alkylation of ethyl 4-nitro-1H-pyrazole-3-carboxylate using a butyl halide (e.g., 1-bromobutane). While seemingly straightforward, this transformation is frequently complicated by regioselectivity issues (N1 vs. N2 alkylation), incomplete conversions due to electron-withdrawing deactivation, and ester hydrolysis. This guide breaks down the mechanistic causality behind these issues and provides a self-validating, optimized protocol to maximize your yield.

Mechanistic Overview: The Regioselectivity Challenge

The core challenge in pyrazole alkylation is distinguishing between the two nitrogen atoms (N1 and N2) of the tautomeric pyrazole ring. When ethyl 4-nitro-1H-pyrazole-3-carboxylate is deprotonated, the resulting pyrazolide anion is delocalized.

Alkylation at N1 yields the desired 3-carboxylate product, while alkylation at N2 yields the 5-carboxylate byproduct. Because the bulky ethyl ester group at C3 creates significant steric hindrance, N1 attack is sterically favored. However, the strongly electron-withdrawing 4-nitro group reduces the overall nucleophilicity of the anion, which can force chemists to use higher temperatures—inadvertently providing the activation energy needed to form the sterically hindered N2 byproduct. This dynamic is well-documented in studies concerning the1 [1].

G SM Ethyl 4-nitro-1H-pyrazole- 3-carboxylate Anion Pyrazolide Anion (Delocalized) SM->Anion Deprotonation Base Base (K2CO3) Base->Anion Prod1 Ethyl 1-butyl-4-nitro-1H- pyrazole-3-carboxylate (Target N1, Major) Anion->Prod1 N1 Attack (Sterically Favored) Prod2 Ethyl 1-butyl-4-nitro-1H- pyrazole-5-carboxylate (Byproduct N2, Minor) Anion->Prod2 N2 Attack (Sterically Hindered) Alkyl 1-Bromobutane Alkyl->Prod1 Alkyl->Prod2

Reaction coordinate for the N-alkylation of ethyl 4-nitro-1H-pyrazole-3-carboxylate.

Troubleshooting FAQs

Q1: I am seeing a high percentage of the N2-alkylated byproduct (ethyl 1-butyl-4-nitro-1H-pyrazole-5-carboxylate). How can I improve the regioselectivity? A: Regioselectivity is governed by the delicate balance of kinetic control. To maximize N1 alkylation, avoid strong bases like NaH, which can cause localized ion-pairing issues, and avoid excessive heating (>80 °C). Instead, use a mild, insoluble base like anhydrous K2​CO3​ in a polar aprotic solvent (DMF or MeCN) at moderate temperatures (40–50 °C). This maintains kinetic control, allowing the steric bulk of the C3-ester to effectively block N2, an effect supported by2 [2].

Q2: My reaction stalls at 60-70% conversion. How do I drive it to completion without raising the temperature and ruining my regioselectivity? A: The 4-nitro group heavily deactivates the pyrazolide anion. If you raise the temperature to force the reaction, you will increase the N2 byproduct. The causal solution is to increase the electrophilicity of your alkylating agent. Add a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.1 eq). TBAI facilitates an in-situ Finkelstein reaction, converting 1-bromobutane into the highly reactive 1-iodobutane. This allows the reaction to reach >95% conversion at just 50 °C.

Q3: I am detecting the formation of a highly polar baseline spot on my TLC, and my overall isolated yield is low. What is happening? A: You are likely observing ester hydrolysis, yielding 1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid. The ethyl ester is highly susceptible to nucleophilic attack by hydroxide ions. This occurs if your K2​CO3​ is hygroscopic and has absorbed atmospheric moisture, or if your DMF is wet. Ensure all reagents are strictly anhydrous.

Quantitative Data: Condition Optimization

The table below summarizes how different parameters causally affect the conversion and N1:N2 regioselectivity based on established 3 [3].

Base (Equiv)SolventTemp (°C)AdditiveConversion (%)Regioselectivity (N1:N2)Overall Yield (%)
NaH (1.2)THF0 to 25None8580:2065
K2​CO3​ (2.0)DMF80None>9585:1578
K2​CO3​ (2.0)MeCN60None7095:560
K2​CO3​ (2.0) DMF 50 TBAI (0.1 eq) >95 95:5 88

Optimized Experimental Protocol

This self-validating protocol utilizes TBAI to ensure high conversion at lower temperatures, preserving the critical N1 regioselectivity.

Step 1: Anion Generation

  • In a flame-dried 50 mL round-bottom flask under an N2​ atmosphere, dissolve ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.00 g, 5.40 mmol) in anhydrous DMF (10.8 mL, 0.5 M).

  • Add finely powdered, anhydrous K2​CO3​ (1.49 g, 10.8 mmol, 2.0 eq).

  • Stir at ambient temperature for 15 minutes. Self-Validation Check: A slight yellowing of the suspension indicates successful deprotonation and formation of the pyrazolide anion.

Step 2: Electrophile Activation & Alkylation 4. Add Tetrabutylammonium Iodide (TBAI) (0.20 g, 0.54 mmol, 0.1 eq) to the suspension. 5. Dropwise add 1-bromobutane (1.11 g, 8.10 mmol, 1.5 eq) via syringe. 6. Heat the reaction mixture to 50 °C and stir for 12 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Self-Validation Check: The starting material ( Rf​≈0.2 ) will disappear. The major N1-alkylated product will appear at Rf​≈0.6 , while the minor N2-byproduct appears slightly lower at Rf​≈0.4 (due to a higher dipole moment when the alkyl and ester groups are adjacent).

Step 4: Aqueous Workup 8. Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold water. 9. Extract with Ethyl Acetate (3 x 20 mL). 10. Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing DMF from co-eluting during chromatography. 11. Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification & Validation 12. Purify via silica gel flash chromatography (gradient of 10% to 25% EtOAc in Hexanes). 13. Confirm regiochemistry via 1H NMR: The C5 proton of the desired N1-isomer appears as a distinct downfield singlet (typically around 8.2 - 8.5 ppm), effectively validating the structural assignment.

G Step1 Step 1: Deprotonation Anhydrous K2CO3, DMF, 15 min, RT Step2 Step 2: Alkylation 1-Bromobutane, TBAI (cat.), 50°C, 12h Step1->Step2 Step3 Step 3: Aqueous Workup Quench H2O, EtOAc Extract, LiCl Wash Step2->Step3 Step4 Step 4: Purification Silica Gel Column (Hexanes/EtOAc) Step3->Step4

Optimized workflow for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate synthesis.

References

  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters.Tetrahedron Letters (via Elsevier/Daneshyari).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.ACS Publications.
  • ethyl 1-ethyl-1H-pyrazole-3-carboxylate (General Pyrazole N-Alkylation Protocols).Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate Synthesis

Overview Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the pyrazole scaffold is a ubiquitous pharmacophore.

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Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the pyrazole scaffold is a ubiquitous pharmacophore. However, the regioselective N-alkylation of unsymmetrical pyrazoles—specifically converting 4-nitro-1H-pyrazole-3-carboxylate to 1-butyl-4-nitro-1H-pyrazole-3-carboxylate—presents a significant synthetic hurdle. Because the N1 and N2 nitrogen atoms possess similar electronic properties, standard alkylation conditions often yield an intractable mixture of N1 (3-carboxylate) and N2 (5-carboxylate) regioisomers[1].

As a Senior Application Scientist, I have designed this guide to provide field-proven mechanistic insights, causal explanations, and self-validating protocols to help you achieve >95% N1 regioselectivity in your workflows.

Troubleshooting Guides & FAQs

Q1: I am obtaining a nearly 1:1 mixture of N1 and N2 alkylated products using potassium carbonate ( K2​CO3​ ) and 1-bromobutane in acetone. Why is the selectivity so poor? Causality & Solution: The poor selectivity stems from alkali metal coordination. The pyrazolate anion exists in resonance, distributing negative charge across both N1 and N2. When using an alkali metal base like K2​CO3​ , the potassium cation can chelate between the N2 nitrogen and the adjacent C3-ester carbonyl oxygen. This pre-transition state assembly directs the incoming electrophile (1-bromobutane) toward the sterically hindered N2 position, eroding the natural steric preference for N1. Action: Switch to a non-coordinating, sterically bulky organic base. demonstrate that in the absence of metal chelation, the activation energy for N1 alkylation is significantly lower due to the steric bulk of the C3-carboxylate group blocking N2[2]. Utilize N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent chelation and allow pure steric control.

Q2: I switched to DIPEA in DMF, but my overall yield of 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is low due to incomplete conversion. Should I heat the reaction to 80 °C? Causality & Solution: Heating the reaction is counterproductive for regioselectivity. The 4-nitro group is strongly electron-withdrawing, which drastically[3]. While heating increases the reaction rate, it provides enough thermal energy to overcome the steric activation barrier of the N2 position, shifting the reaction from kinetic control (favoring N1) to a thermodynamic mixture. Action: Maintain the reaction at room temperature (20–25 °C) to preserve kinetic control. To solve the conversion issue, increase the electrophilicity of your alkylating agent. Replace 1-bromobutane with 1-iodobutane, or add a catalytic amount of Sodium Iodide (NaI) to facilitate an in situ Finkelstein reaction.

Q3: How can I definitively differentiate the N1 (3-carboxylate) and N2 (5-carboxylate) isomers using NMR spectroscopy? Causality & Solution: The chemical shift and spatial correlations of the pyrazole ring proton are diagnostic. In the desired N1-alkylated product (1-butyl-4-nitro-1H-pyrazole-3-carboxylate), the lone ring proton is at the C5 position. Because it is adjacent to both the strongly electron-withdrawing nitro group and the N-alkyl chain, it typically appears further downfield. More importantly, 2D NOESY/ROESY NMR will reveal a strong spatial nuclear Overhauser effect (NOE) between the N-butyl α -methylene protons and the C5-H proton. The N2 isomer will lack this specific correlation, showing interactions with the ester group instead.

Quantitative Data: Base and Solvent Screening

The following table summarizes the causal relationship between base coordination, solvent polarity, and the resulting regioselectivity during the butylation of ethyl 4-nitro-1H-pyrazole-3-carboxylate.

EntryBaseSolventTemp (°C)Alkylating AgentYield (%)N1:N2 RatioMechanism / Causality
1 K2​CO3​ Acetone601-Bromobutane7555:45Metal chelation directs to N2; thermal erosion of selectivity.
2 NaH THF251-Bromobutane8260:40Tight ion pairing in non-polar solvent reduces steric discrimination.
3 Cs2​CO3​ DMF251-Bromobutane8885:15Large Cs+ cation minimizes chelation; polar solvent separates ions.
4DIPEADMSO251-Bromobutane9092:8Bulky, non-coordinating base allows pure steric control.
5DIPEADMSO251-Iodobutane94>99:1[4],[5].
Standard Operating Procedure: Regioselective N-Alkylation Workflow

This protocol is designed as a self-validating system to ensure maximum N1 regioselectivity by leveraging kinetic control and non-coordinating bases[4].

Step 1: Deprotonation (Anion Generation)

  • In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv, 10.0 mmol) in anhydrous DMSO (20 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol) in a single portion.

  • Stir at 25 °C for 15 minutes. Self-Validation Check: The solution will undergo a distinct bathochromic shift (deepening in yellow/orange color), confirming the quantitative formation of the highly conjugated, electron-delocalized pyrazolate anion.

Step 2: Kinetic Alkylation 4. Cool the reaction mixture to 0 °C using an ice-water bath to enforce strict kinetic control. 5. Add 1-iodobutane (1.2 equiv, 12.0 mmol) dropwise over 5 minutes via syringe. 6. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (which streaks due to NH hydrogen bonding) should be completely consumed, replaced by a single tight, high-Rf spot corresponding to the N1-alkylated ester.

Step 3: Workup and Isolation 7. Quench the reaction by pouring the mixture into 100 mL of rapidly stirring ice water. The product will precipitate as a solid or form a dense oil. 8. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). 9. Wash the combined organic layers with 5% aqueous LiCl ( 2×30 mL) to completely partition the DMSO into the aqueous phase, followed by a brine wash (30 mL). 10. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

Workflow Visualization

Decision tree for troubleshooting N1/N2 regioselectivity in pyrazole alkylation.

References
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, PMC Database. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 1-Butyl-4-Nitro-1H-Pyrazole-3-Carboxylate

Welcome to the technical support center for the synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of optimizing reaction temperature and time for this specific molecule. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the formation of the pyrazole core, followed by nitration and N-alkylation. The order of these latter two steps can be varied, presenting different optimization challenges. This guide will address issues that may arise in these key transformations.

Troubleshooting and FAQs

Section 1: N-Alkylation of the Pyrazole Core

The introduction of the butyl group onto the pyrazole nitrogen is a critical step. Common challenges include low yields, incomplete reactions, and the formation of regioisomers.

Question 1: I am observing a low yield for the N-alkylation of ethyl 4-nitro-1H-pyrazole-3-carboxylate with butyl bromide. How can I optimize the temperature and time?

Answer: Low yields in N-alkylation are often due to suboptimal reaction conditions or the poor reactivity of the starting materials.[1] Here’s a systematic approach to optimization:

  • Temperature:

    • Initial Recommendation: Start with a moderate temperature, for example, room temperature to 50°C.[1][2] Many base-mediated N-alkylations of pyrazoles proceed efficiently at these temperatures.

    • Troubleshooting: If the reaction is sluggish (as monitored by TLC or LC-MS), gradually increase the temperature in 10°C increments. A higher temperature may be required to overcome the activation energy, especially if a less reactive alkylating agent like butyl chloride is used.[1] However, be cautious, as excessive heat can lead to side product formation. Some protocols for N-alkylation of pyrazoles suggest temperatures up to 80°C.[1]

  • Reaction Time:

    • Monitoring is Key: The optimal reaction time is best determined by monitoring the consumption of the starting pyrazole.[2] This can be done by taking aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC or LC-MS.

    • Typical Duration: Reactions can range from 4 to 24 hours.[1] Do not assume a standard overnight reaction time is sufficient or necessary. The reaction is complete when the starting pyrazole spot/peak is no longer visible or its intensity remains constant.

  • Other Factors:

    • Base: The choice of base is critical. Common bases for pyrazole alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][3] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and basicity. NaH is a stronger, non-nucleophilic base that can be very effective but requires anhydrous conditions.

    • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for N-alkylation as they can accelerate the reaction rate.[1][2]

Question 2: I am getting a mixture of N1 and N2-butylated pyrazole isomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge with unsymmetrical pyrazoles.[1] The ratio of N1 to N2 alkylation is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] In the case of ethyl 4-nitro-1H-pyrazole-3-carboxylate, the substituent at the 3-position is sterically more demanding than the hydrogen at the 5-position, which should favor alkylation at the N1 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to start the reaction at a lower temperature (e.g., 0°C or room temperature) and only increase it if the reaction rate is too slow.

  • Solvent and Base System: The choice of solvent and base can have a significant impact on regioselectivity.[1] For example, using K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]

Section 2: Nitration of the Pyrazole Ring

The nitration of the pyrazole ring is an electrophilic aromatic substitution. The key challenges are controlling the regioselectivity and avoiding over-nitration.

Question 3: My nitration of ethyl 1-butyl-1H-pyrazole-3-carboxylate is giving me a low yield of the desired 4-nitro product. What temperature and time should I use?

Answer: The nitration of pyrazoles is highly dependent on the reaction conditions, particularly the nitrating agent and temperature.[4]

  • Temperature Control is Critical:

    • Initial Recommendation: Nitration reactions are typically exothermic and should be performed at low temperatures to control the reaction rate and prevent the formation of byproducts. Start the reaction by adding the nitrating agent dropwise at 0-10°C.[4][5]

    • Troubleshooting: If the reaction does not proceed at low temperatures, allow it to warm slowly to room temperature. For less reactive substrates, gentle heating might be necessary, but this increases the risk of side reactions. It is crucial to maintain a controlled temperature throughout the addition of the nitrating agent.[4]

  • Reaction Time:

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours after the addition of the nitrating agent.[4]

    • Quenching: Once the starting material is consumed, the reaction should be promptly quenched by pouring it onto crushed ice to prevent over-nitration or degradation of the product.[4]

  • Nitrating Agent:

    • Mixed Acid (HNO₃/H₂SO₄): This is a strong nitrating system. The sulfuric acid protonates the pyrazole ring, which can deactivate it towards electrophilic substitution.[4] Careful temperature control is essential with this system.

    • Milder Agents: For a more controlled reaction, consider using a milder nitrating agent like acetyl nitrate (HNO₃ in acetic anhydride).[4][6] This can often lead to cleaner reactions and better regioselectivity for nitration at the C4 position.[4]

Question 4: I am observing the formation of other nitrated isomers besides the 4-nitro product. How can I improve the selectivity?

Answer: The C4 position of the pyrazole ring is generally the most electron-rich and therefore most susceptible to electrophilic attack.[4] However, other isomers can form under certain conditions.

  • Controlling the Reaction Conditions: As mentioned above, using milder nitrating agents and maintaining low temperatures can significantly improve the selectivity for the 4-nitro isomer.[4]

  • Substituent Effects: The existing substituents on the pyrazole ring direct the position of nitration. An electron-withdrawing group at the 3-position (the ethyl carboxylate) will further favor substitution at the 4-position.

Section 3: General Synthesis and Troubleshooting

Question 5: I am seeing a significant amount of unreacted starting material even after prolonged reaction times. What could be the issue?

Answer: Incomplete reactions can be due to several factors:

  • Insufficient Temperature or Time: The reaction may require more energy or a longer duration to go to completion.[7] Refer to the optimization strategies in the sections above and consider incrementally increasing the temperature or extending the reaction time while monitoring the progress.

  • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, especially for reactions involving strong bases like NaH.[7]

  • Poor Solubility: If the starting materials are not fully dissolved, the reaction can be very slow.[1] Consider using a different solvent or a solvent mixture to improve solubility.

Question 6: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely byproducts?

Answer: The formation of multiple products is a common issue. Potential byproducts can include:

  • Regioisomers: As discussed, both N-alkylation and nitration can potentially lead to isomeric products.[1][8]

  • Unreacted Intermediates: If the reaction sequence is not driven to completion at each step, you will have a mixture of starting materials and intermediates.[8]

  • Side-Reaction Products: At elevated temperatures, degradation of starting materials or products can occur.

To minimize byproducts, it is crucial to optimize the reaction conditions for each step individually before attempting the full synthesis. Purification is often achieved through column chromatography or recrystallization.[1]

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for N-Alkylation
ParameterCondition ACondition B
Base K₂CO₃ (1.5 eq)NaH (1.2 eq)
Solvent DMFAnhydrous THF
Temperature 50°C0°C to RT
Time 6-12 h4-8 h
Notes Good starting point for general screening.Use for sensitive substrates or when other bases fail. Requires inert atmosphere.
Table 2: Recommended Starting Conditions for Nitration
ParameterCondition ACondition B
Nitrating Agent HNO₃/H₂SO₄HNO₃/Acetic Anhydride
Temperature 0-10°C0-5°C
Time 1-3 h2-4 h
Notes Strong conditions, effective but may lead to byproducts.Milder conditions, often provides cleaner reactions.
Protocol 1: General Procedure for N-Alkylation of Ethyl 4-Nitro-1H-pyrazole-3-carboxylate
  • To a stirred solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in DMF (0.1-0.2 M), add K₂CO₃ (1.5 eq).

  • Add butyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nitration of Ethyl 1-Butyl-1H-pyrazole-3-carboxylate
  • To a stirred solution of ethyl 1-butyl-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated H₂SO₄, cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 eq) and concentrated H₂SO₄ dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the mixture at 0-10°C for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Visual Guides

Synthetic_Pathway cluster_0 Pathway A cluster_1 Pathway B Pyrazole_Core Ethyl Pyrazole-3-carboxylate Nitrated_Pyrazole Ethyl 4-Nitro-1H-pyrazole-3-carboxylate Pyrazole_Core->Nitrated_Pyrazole Nitration Final_Product_A Ethyl 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate Nitrated_Pyrazole->Final_Product_A N-Alkylation Alkylated_Pyrazole Ethyl 1-Butyl-1H-pyrazole-3-carboxylate Final_Product_B Ethyl 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate Pyrazole_Core_B Ethyl Pyrazole-3-carboxylate Pyrazole_Core_B->Alkylated_Pyrazole N-Alkylation Alkylated_pyrazole Alkylated_pyrazole Alkylated_pyrazole->Final_Product_B Nitration

Caption: Alternative synthetic pathways to the target molecule.

Caption: Troubleshooting workflow for low yield in N-alkylation.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. Available from: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available from: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available from: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available from: [Link]

Sources

Optimization

overcoming solubility issues of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate in aqueous assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1855941-46-6)1[1].

This molecule possesses an N-butyl chain, a C3-ethyl ester, and a C4-nitro group. The lack of hydrogen bond donors and the high lipophilicity of the aliphatic chains drive rapid thermodynamic precipitation and kinetic aggregation when transitioning from organic stock solutions into aqueous biological buffers. Below is a comprehensive, self-validating guide to overcoming these solubility barriers without compromising your assay's integrity.

Part 1: Diagnostic Logic & Solubilization Workflow

Before altering your assay buffer, you must systematically determine the least disruptive solubilization method for your specific target.

G A Precipitation of Ethyl 1-butyl-4-nitro- 1H-pyrazole-3-carboxylate B Assess Assay DMSO Tolerance (Target & Readout) A->B C Tolerates >1% DMSO? B->C D Cosolvent Strategy (Titrate DMSO 0.5-5%) C->D Yes E Alternative Solubilization Required C->E No H Validation: DLS or OD620 Confirm Monomeric State D->H F Host-Guest Complexation (HP-β-CD) E->F G Micellar Solubilization (Non-ionic Surfactants) E->G F->H G->H

Fig 1. Diagnostic workflow for resolving hydrophobic compound precipitation in aqueous assays.

Part 2: Protocol Hub (Self-Validating Methodologies)

Method A: Co-solvent Optimization (DMSO Titration)

Mechanistic Rationale: Dimethyl sulfoxide (DMSO) disrupts the hydrogen-bonding network of water and solvates the hydrophobic butyl and ethyl ester moieties of the pyrazole core. Because high DMSO concentrations can denature target proteins, this method relies on kinetic trapping of the monomeric compound2[2].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Using strictly anhydrous DMSO prevents premature hydrolysis of the ethyl ester and ensures complete solvation of the hydrophobic core before aqueous exposure.

  • Intermediate Dilution: Create a 100x intermediate stock in 100% DMSO.

  • Aqueous Injection: Rapidly inject 1 µL of the intermediate stock into 99 µL of the aqueous assay buffer while vortexing vigorously. Causality: Rapid mechanical mixing prevents localized supersaturation, minimizing the nucleation rate of the compound and trapping it in a metastable soluble state.

  • Self-Validation Step: Measure the optical density at 620 nm (OD620) immediately and after 30 minutes. Causality: The pyrazole compound does not absorb light at 620 nm; therefore, any signal strictly indicates light scattering from insoluble colloidal aggregates. An OD620 < 0.05 confirms a true monomeric solution 3[3].

Method B: Host-Guest Complexation (HP-β-CD)

Mechanistic Rationale: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic N-butyl chain of the compound inserts into the cavity, forming a water-soluble inclusion complex without covalently altering the drug 4[4].

  • Excipient Preparation: Prepare a 10% (w/v) HP-β-CD solution in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Complexation: Add the compound (from a highly concentrated DMSO stock) dropwise into the HP-β-CD buffer under continuous magnetic stirring at 37°C for 1 hour.

  • Equilibration: Allow the solution to cool to room temperature (25°C).

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. Causality: Centrifugation pellets any uncomplexed, precipitated compound. Quantifying the supernatant ensures your downstream assay calculations are based on the actual soluble fraction, preventing false-negative activity readouts.

Part 3: Quantitative Data Matrix

Use the following table to select the optimal solubilization strategy based on your assay's tolerance limits.

Solubilization StrategyPrimary MechanismTypical Max Soluble ConcentrationAssay CompatibilityKey Drawbacks / Artifacts
DMSO Titration Solvent polarity adjustment5 - 15 µM (at 1% DMSO)Biochemical, HTSTarget denaturation; limited max concentration.
HP-β-Cyclodextrin Host-guest inclusion complex> 100 µM (at 10% w/v)Cell-based, BiochemicalMay alter apparent binding affinity ( Kd​ ).
Tween-20 / Triton X-100 Micellar encapsulation50 - 100 µM (at 0.01% v/v)BiochemicalMicelle sequestration prevents target engagement.

Part 4: Troubleshooting FAQs

Q: Why do my dose-response curves for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate show a sudden drop in activity at concentrations above 10 µM? A: This is a classic hallmark of exceeding the compound's kinetic solubility limit. Above ~10 µM, the hydrophobic butyl and ethyl ester groups drive the formation of colloidal aggregates. These aggregates sequester the active monomer, reducing the effective free concentration in the well. Solution: Cap your top concentration at the experimentally determined solubility limit (using the OD620 validation step) or switch to a cyclodextrin-based buffer2[2].

Q: Can I use non-ionic surfactants like Tween-20 to keep the compound in solution instead of Cyclodextrin? A: Yes, but with extreme caution. Surfactants form micelles that readily encapsulate highly hydrophobic molecules 5[5]. While this clears the solution visually (preventing light scattering artifacts), the compound may become trapped in the micellar core and physically restricted from interacting with your target protein, leading to artificially inflated IC50 values.

Q: Is the compound stable in aqueous media once solubilized? A: The ethyl ester moiety of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is susceptible to hydrolysis, particularly in basic buffers (pH > 8.0) or in cell-based assays containing active esterases. Hydrolysis yields the corresponding carboxylic acid, which is significantly more water-soluble but will likely exhibit entirely different target binding kinetics. Always prepare fresh aqueous dilutions immediately before initiating the assay.

References

  • Title: 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester Source: ChemBK URL: [Link]

  • Title: High Throughput Drug Solubility Methods Source: Scribd URL: [Link]

  • Title: Formulation and Characterization of β-Cyclodextrin and Ethyl Cellulose-Based Nanosponges for Enhanced Solubility Source: ResearchGate URL: [Link]

  • Title: Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives Source: NIH / PMC URL: [Link]

  • Title: Exploring Growth of Mycobacterium smegmatis Treated with Anticarcinogenic Vanadium Compounds Source: MDPI URL: [Link]

Sources

Troubleshooting

optimizing HPLC mobile phase for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate analysis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate .

Because this molecule features a lipophilic butyl chain, an electron-withdrawing nitro group, and an ester linkage, it is highly polarizable and susceptible to hydrolysis. The following self-validating protocols, troubleshooting FAQs, and diagnostic workflows are engineered to help you achieve robust, reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) separations.

Part 1: Core Troubleshooting FAQs

Q1: My chromatogram for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate shows significant peak tailing ( As​>1.5 ). How do I diagnose and resolve this? A: Peak tailing is the most common chromatographic distortion, occurring when the peak asymmetry factor ( As​ ) exceeds 1.2[1]. Due to the strongly electron-withdrawing nitro and ester groups, the pyrazole ring in your analyte is practically neutral. Therefore, tailing is rarely caused by primary ion-exchange. Instead, investigate these two root causes:

  • Secondary Silanol Interactions: Unreacted silanol groups on silica columns have a pKa​ of ~3.5–4.5 and become ionized at mid-to-high pH, leading to polar interactions with your analyte's nitro group[2]. Solution: Lower the mobile phase pH to ~3.7 using ammonium formate to protonate and neutralize silanols, or switch to a fully end-capped column[1].

  • Extra-Column Dead Volume: If tailing affects all peaks uniformly (including early eluters), the issue is physical. Solution: Inspect capillary connections and ensure the detector flow cell volume does not exceed 1/10 of the smallest peak volume[3].

Q2: I am struggling to resolve the main peak from closely related synthesis isomers. Should I adjust the organic modifier? A: Yes. The choice of organic modifier fundamentally alters selectivity. Your molecule possesses a rich π -electron system due to the pyrazole ring and nitro group. If you use a standard C18 column with Acetonitrile (MeCN), retention is driven purely by non-specific hydrophobic interactions. To separate closely related isomers, switch to a Phenyl-Hexyl stationary phase and use Methanol (MeOH) . The nitrile bond in MeCN has its own π electrons that disrupt the π−π interactions between the analyte and the stationary phase. MeOH lacks these π electrons, allowing the unique selectivity of the phenyl ring to dominate the separation[2].

Q3: I am observing a secondary peak eluting earlier than my main peak, and its area increases over time in the autosampler. What is happening? A: This is a classic symptom of in-vial degradation. The ethyl ester group on your molecule is susceptible to base-catalyzed hydrolysis, converting it into the more polar free carboxylic acid (which elutes earlier in RP-HPLC). Solution: Ensure your mobile phase and sample diluent are strictly buffered. A universal approach for pharmaceutical analysis utilizes a 20 mM ammonium formate buffer at pH 3.7[4]. Dissolve your sample in the starting mobile phase; never use unbuffered or highly alkaline diluents.

Q4: My retention times are drifting earlier with consecutive injections. How do I stabilize the method? A: Retention time drift toward the void volume ( t0​ ) typically indicates a loss of stationary phase equilibration or mobile phase degradation. Solution:

  • Check for evaporation of the volatile organic modifier (MeOH or MeCN), which alters the phase ratio.

  • Aqueous buffers can degrade or support microbial growth. Prepare fresh mobile phase daily[3].

  • Ensure you are flushing the system with at least 5–10 column volumes of the mobile phase prior to starting your sequence to achieve thermal and chemical equilibrium[3].

Part 2: Diagnostic Workflows

OptimizationWorkflow Start Analyze Analyte (Lipophilic, pi-system) AqPhase Select Aqueous Phase (pH 3.7 Formate Buffer) Start->AqPhase OrgPhase Screen Organic Modifiers (MeOH vs. MeCN) AqPhase->OrgPhase Decide Isomer Separation Required? OrgPhase->Decide MeOH Use MeOH + Phenyl Column (pi-pi interactions) Decide->MeOH Yes MeCN Use MeCN + C18 Column (Hydrophobic interactions) Decide->MeCN No Grad Optimize Gradient (tG and %B) MeOH->Grad MeCN->Grad

Fig 1. Decision matrix for selecting organic modifiers based on pyrazole pi-pi interactions.

TroubleshootingTailing Issue Peak Tailing Detected (As > 1.2) Check Identify Root Cause Issue->Check Cause1 Secondary Interactions (Silanol Activity) Check->Cause1 Cause2 Extra-Column Volume (Dead Volume) Check->Cause2 Fix1 Adjust pH to < 3.5 or Use End-capped C18 Cause1->Fix1 Fix2 Check Fittings & Tubing Reduce Flow Cell Size Cause2->Fix2

Fig 2. Root cause analysis and resolution pathways for chromatographic peak tailing.

Part 3: Experimental Protocols & Methodologies

Standard Operating Procedure: Systematic Mobile Phase Optimization Objective: Establish a robust, self-validating reversed-phase gradient method that prevents ester hydrolysis and maximizes isomer selectivity.

Step 1: Aqueous Phase Preparation (Buffer Formulation)

  • Weigh the appropriate amount of ammonium formate to achieve a 20 mM concentration in HPLC-grade water.

  • Adjust the pH to 3.7 ± 0.1 using dilute formic acid. Critical Causality: The pH must be measured and adjusted before the addition of any organic solvent to prevent pH meter artifact readings and ensure true buffering capacity.

  • Filter the buffer through a 0.22 µm PTFE membrane to remove particulates that could cause frit blockage[1].

Step 2: Organic Modifier Screening

  • Prepare two separate Line B solvents: 100% Acetonitrile and 100% Methanol.

  • Run a ballistic screening gradient (e.g., 5–95% B in 5 minutes)[4] using both modifiers on a primary C18 column.

  • If isomer resolution is insufficient on C18, switch to a Phenyl-Hexyl column and repeat the screening exclusively with Methanol to activate π−π selectivity[2].

Step 3: System Equilibration & Injection

  • Flush the system with at least 5–10 column volumes of the starting mobile phase composition[3].

  • Dissolve the sample standard in the starting mobile phase to prevent strong solvent effects that cause peak fronting or splitting.

  • Inject a small volume (e.g., 2–5 µL) to prevent column overloading.

Part 4: Quantitative Data Summaries

Table 1: Mobile Phase Variables & Mechanistic Impact

VariableRange / OptionMechanistic Impact on Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
Organic Modifier Acetonitrile (MeCN)Drives standard hydrophobic retention; disrupts π−π interactions[2].
Organic Modifier Methanol (MeOH)Enhances π−π interactions on phenyl phases; increases system backpressure[2].
Aqueous Buffer 20 mM Ammonium FormateControls ionic strength; stabilizes the ester group against base-catalyzed hydrolysis[4].
Mobile Phase pH pH 3.0 – 4.0Suppresses silanol ionization ( pKa​ ~3.5); prevents secondary retention and peak tailing[2].

Table 2: Key Chromatographic System Suitability Metrics

ParameterEquation / DefinitionTarget ValueDiagnostic Significance
Capacity Factor ( k′ ) k′=(tR​−t0​)/t0​ 2.0 – 10.0Measures retention independent of flow rate. k′<2 risks co-elution with the void volume[5].
Asymmetry Factor ( As​ ) As​=B/A (at 10% peak height)1.0 – 1.2 As​>1.2 indicates secondary retention mechanisms (e.g., silanol activity) or system dead volume[1].
Resolution ( Rs​ ) Rs​=2(tR2​−tR1​)/(w1​+w2​) > 2.0Ensures baseline separation between the active molecule and its hydrolysis degradants.
Buffer Capacity pH=pKa​±1 ± 1 pH unitEnsures the mobile phase resists pH changes upon sample injection, preventing peak distortion.

References

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex Phenomenex[Link]

  • Reversed Phase HPLC Method Development - Phenomenex Phenomenex [Link]

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions[Link]

  • Reversed Phase HPLC Method Development (Solvents and Selectivity) - Phenomenex Phenomenex[Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Chromatography Online[Link]

Sources

Optimization

separating ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate from unreacted starting materials

Welcome to the dedicated technical support center for the purification of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the isolation and purification of this target compound from unreacted starting materials and reaction byproducts.

I. Understanding the Purification Challenge

The successful synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is often followed by the critical step of purification. The primary challenge lies in efficiently separating the desired product from a mixture that may contain unreacted starting materials, isomers, and other impurities. The polarity of the nitro group and the ester functionality, combined with the alkyl chain, gives the molecule properties that must be carefully considered when selecting a purification strategy.

A common synthetic route to this class of pyrazoles involves the reaction of a β-ketoester with a substituted hydrazine.[1] For instance, the synthesis could involve the condensation of a functionalized dioxo-butanoate with butylhydrazine. In such cases, unreacted starting materials and potential side-products will have distinct physicochemical properties that can be exploited for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile will largely depend on the specific synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as the initial β-ketoester and butylhydrazine.

  • Regioisomers: Depending on the nature of the precursors, the formation of other pyrazole isomers is possible. These often have very similar polarities to the desired product, making separation challenging.[2]

  • Byproducts from Side Reactions: These can vary widely based on reaction conditions.

Q2: What is a good starting point for developing a purification method for this compound?

A2: A multi-step approach is often the most effective. Start with a simple work-up procedure, such as a liquid-liquid extraction to remove highly polar or non-polar impurities. This is typically followed by either recrystallization or column chromatography. Thin-layer chromatography (TLC) is an indispensable tool for assessing the purity of your crude mixture and for optimizing the separation conditions for column chromatography.

Q3: How does the nitro group affect the solubility and purification of my compound?

A3: The nitro group is a strong electron-withdrawing group, which significantly increases the polarity of the molecule. This generally makes the compound more soluble in polar organic solvents.[3] When choosing a recrystallization solvent, this increased polarity needs to be taken into account. For column chromatography, the polarity of the nitro group will strongly influence its retention on a normal-phase silica gel column.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification process and provides actionable solutions.

Recrystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: This often occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities.[3]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. An insulated container can facilitate slow cooling, which favors crystal formation over oiling out.[4]

    • Consider switching to a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[4]

Problem 2: No crystals form upon cooling the solution.

  • Cause: The solution may be too dilute, or the compound may be highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles can act as nucleation sites.[3]

    • Add a Seed Crystal: If you have a small amount of the pure compound, adding a tiny crystal can initiate crystallization.

    • Reduce the Volume of Solvent: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[4]

Column Chromatography Issues

Problem 3: My compound and a major impurity are co-eluting from the silica gel column.

  • Cause: The polarity of your compound and the impurity are very similar in the chosen solvent system.

  • Solution:

    • Optimize the Mobile Phase: A crucial first step is to find a solvent system that provides good separation on a TLC plate. If the spots are not well-resolved on TLC, they will not separate on a column.[2]

    • Adjust the Polarity of the Eluent: Try a shallower solvent gradient or an isocratic elution with a less polar solvent system. This will increase the retention time on the column and may improve separation.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

Problem 4: I am seeing significant peak tailing during HPLC analysis.

  • Cause: Peak tailing can be caused by interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

  • Solution:

    • Check for Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can sometimes interact with acidic silanol groups on the silica surface, leading to tailing. Adding a small amount of a competitive base, like triethylamine, or an acid, like acetic acid or trifluoroacetic acid (TFA), to the mobile phase can help to mitigate these interactions.[2]

    • Reduce Sample Load: Injecting too much sample can overload the column and cause peak distortion. Try injecting a smaller volume or a more dilute sample.

    • Ensure Proper pH of the Mobile Phase: For reverse-phase HPLC, ensure the pH of the mobile phase is appropriate for the analyte to be in a single ionic form.

III. Experimental Protocols

Protocol 1: Recrystallization of Ethyl 1-Butyl-4-Nitro-1H-Pyrazole-3-Carboxylate

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.[3]
  • Commonly used solvents for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.[4] Given the nitro group, polar solvents like ethanol or methanol are a good starting point.[3]

2. Recrystallization Procedure:

  • Place the crude ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent and swirl to create a paste.[5]
  • Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[4][5]
  • If insoluble impurities are present, perform a hot gravity filtration.
  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.[4]
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.[4][5]
  • Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography

This protocol is for the purification of the title compound using flash column chromatography on silica gel.

1. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Hexane/ethyl acetate mixtures are often a good starting point for pyrazole derivatives.[6]
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.[2]

2. Sample Loading:

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This method often provides better resolution than loading the sample as a solution.[2]
  • Carefully add the silica-adsorbed sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture).
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Post-Processing:

  • Combine the pure fractions containing ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

IV. Data Presentation & Visualization

Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for initial non-polar washes and as a component of the mobile phase in normal-phase chromatography.
Ethyl Acetate774.4A versatile solvent for both recrystallization and chromatography of moderately polar compounds.
Ethanol784.3A common and effective solvent for recrystallizing polar compounds like nitro-substituted pyrazoles.[4]
Methanol655.1More polar than ethanol, can be used for highly polar compounds or as a component in mixed solvent systems.[4]
Dichloromethane403.1Useful for dissolving samples for dry loading onto a silica gel column due to its volatility.
Acetone565.1A polar aprotic solvent that can be used for recrystallization.[4]
Diagrams

Caption: General purification workflow for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

Caption: Troubleshooting guide for common recrystallization issues.

V. References

  • BenchChem. Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support. Available from:

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. Available from:

  • BenchChem. solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem Technical Support. Available from:

  • BenchChem. Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support. Available from:

  • University of York. Single-solvent recrystallisation. Chemistry Teaching Labs. Available from:

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available from: [Link]

  • B. Ram, et al. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. RSC Advances. Available from:

Sources

Troubleshooting

Technical Support Center: Addressing Steric Hindrance in Reactions with Ethyl 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1855941-46-6)[1]. This resource provides in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1855941-46-6)[1]. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during the chemical modification of this versatile pyrazole derivative. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Overview of Steric Challenges

Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is a valuable building block in medicinal chemistry and materials science. However, its structure presents significant steric challenges that can impede or prevent desired chemical transformations. The bulky n-butyl group at the N1 position and the ethyl carboxylate group at the C3 position create a crowded environment around the pyrazole core. This steric congestion can hinder the approach of reagents, particularly at the adjacent C4-nitro and C5 positions, as well as at the C3-ester itself.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with this sterically hindered pyrazole.

Q1: Why is the reduction of the C4-nitro group to an amine so sluggish?

The primary reason for the slow reduction of the nitro group is steric shielding by the adjacent n-butyl and ethyl carboxylate groups. These bulky substituents physically obstruct the approach of the reducing agent to the nitro functional group. While the reduction of nitroaromatic compounds is a cornerstone of organic synthesis, steric hindrance can significantly lower reaction rates and yields[2].

Q2: I am observing low yields in my nucleophilic aromatic substitution (SNAr) reactions at the C5 position. What is the cause?

The C5 position is sterically hindered by the large n-butyl group on the adjacent N1 nitrogen. Nucleophilic attack at C5 is therefore sterically disfavored. The success of SNAr reactions is highly dependent on the electronic nature and steric environment of the aromatic ring[3]. For effective SNAr, the ring must be electron-poor, which is satisfied by the presence of the nitro group. However, severe steric hindrance can override the electronic activation[4].

Q3: Is the hydrolysis of the ethyl ester at the C3 position straightforward?

No, the hydrolysis of the C3-ester is often challenging due to steric hindrance. The bulky n-butyl group at N1 and the pyrazole ring itself impede the access of hydroxide or other nucleophiles to the carbonyl carbon of the ester. Sterically hindered esters are notoriously resistant to saponification under standard conditions[5][6].

Q4: Can I selectively functionalize the N2 position?

Direct N-alkylation of a pre-functionalized pyrazole like this one is not possible as the N1 position is already occupied by a butyl group. In general, for unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers, with the outcome often dictated by steric factors[7][8][9].

Troubleshooting Guides

This section provides detailed protocols and strategies to overcome the steric challenges associated with ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

Guide 1: Improving the Yield of C4-Nitro Group Reduction

The conversion of the C4-nitro group to an amine is a critical transformation for further derivatization. When standard reduction methods fail, consider the following strategies.

Problem: Low Conversion with Standard Catalytic Hydrogenation (e.g., Pd/C, H₂)

Causality: The active sites on the surface of heterogeneous catalysts like Palladium on carbon (Pd/C) can be sterically inaccessible to the hindered nitro group.

Solutions:

  • Transition to Homogeneous Catalysis: Homogeneous catalysts are often less sensitive to steric bulk. Consider using a soluble catalyst such as an iron(salen) complex, which has been shown to be effective for the reduction of sterically challenging nitroaromatics[10].

  • Employ Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas and can be more effective for hindered substrates. Formic acid or ammonium formate can serve as the hydrogen source in the presence of a suitable catalyst[2].

  • Use of Chemical Reductants: Stronger chemical reducing agents can sometimes overcome steric barriers.

    • Tin(II) Chloride (SnCl₂): A classic and often effective reagent for nitro group reduction[11].

    • Iron powder in acidic media: A cost-effective and robust method for reducing nitroarenes[11].

Optimized Protocol: Reduction using a Single-Atom Catalyst

Recent advances have shown that single-atom catalysts, such as Fe@N-C, can be highly effective for the reduction of sterically hindered nitroaromatics. These catalysts offer high selectivity and can be used under mild, environmentally friendly conditions with formic acid as a hydrogen source[2].

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize or procure the Fe@N-C single-atom catalyst.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (1 mmol) in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add the Fe@N-C catalyst (typically 1-5 mol%) and formic acid (2-5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter off the catalyst. The catalyst can often be recycled[2]. Remove the solvent under reduced pressure and purify the resulting amine by column chromatography.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd/C, H₂ (gas) High pressure, room temp. to 80°CClean, high atom economyIneffective for sterically hindered substrates
SnCl₂·2H₂O, HCl Reflux in ethanolEffective for many substratesRequires stoichiometric amounts, harsh acidic conditions
Fe, NH₄Cl Reflux in ethanol/waterInexpensive, effectiveStoichiometric, requires acidic conditions
Fe@N-C, Formic Acid Room temp. to 60°CMild conditions, recyclable catalyst, green H₂ source[2]Catalyst may not be commercially available
Guide 2: Successful Hydrolysis of the C3-Ester

Hydrolyzing the sterically hindered ethyl ester at the C3 position requires moving beyond standard aqueous base conditions.

Problem: Incomplete Saponification with Aqueous NaOH or KOH

Causality: The solvation of hydroxide ions by water molecules increases their effective size, exacerbating the steric clash with the bulky substituents on the pyrazole ring[5][12].

Solutions:

  • Non-Aqueous Saponification: Performing the hydrolysis in a non-aqueous or low-water medium can significantly enhance the reactivity of the hydroxide ion. A system of NaOH in a mixture of methanol and dichloromethane (e.g., 1:9 MeOH/CH₂Cl₂) has proven effective for the rapid saponification of hindered esters at room temperature[5][12].

  • Alternative Reagents:

    • Potassium Trimethylsilanolate (KOSiMe₃): This is a powerful nucleophile for cleaving hindered esters. It can be used in anhydrous solvents like THF at elevated temperatures[13].

    • Lithium Iodide (LiI) in Pyridine: This reagent combination can effect ester cleavage, particularly for methyl and ethyl esters, under heating[13].

Optimized Protocol: Mild Alkaline Hydrolysis in a Non-Aqueous Medium

This protocol leverages the enhanced reactivity of poorly solvated hydroxide ions[12].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3 N solution of NaOH in methanol.

  • Reaction Setup: Dissolve the ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (1 mmol) in dichloromethane (9 mL) in a sealed vial.

  • Reaction Initiation: Add the methanolic NaOH solution (e.g., 1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with aqueous HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.

Visualizing the Steric Hindrance

The following diagram illustrates the steric crowding around the pyrazole core, which is central to the challenges discussed.

Caption: Steric hindrance from n-butyl and ethyl carboxylate groups.

Guide 3: A Workflow for Troubleshooting Low-Yielding Reactions

When encountering a low-yielding reaction with this substrate, a systematic approach to troubleshooting is essential.

Caption: A systematic workflow for troubleshooting challenging reactions.

By methodically adjusting reaction parameters and considering alternative reagents and pathways, the challenges posed by the steric hindrance of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate can be successfully overcome.

References
  • Afshar, S., & Gholinejad, M. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry, 4, 354-370. [Link]

  • ChemBK. (n.d.). 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester. Retrieved from [Link]

  • Baran, P. S., et al. (2014). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 136(28), 9938–9949. [Link]

  • Chen, W., et al. (2022). Construction of heterobiaryl skeletons through Pd-catalyzed cross-coupling of nitroarenes and heterocyclic arylborononate esters with a sterically demanding NHC ligand. Organic Letters, 24(39), 6983–6987. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Gorbunov, D. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5039. [Link]

  • Green, S., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Baran, P. S., et al. (2014). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10816–10829. [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5026. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Sanna, C., et al. (2020). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 25(18), 4156. [Link]

  • Li, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 937–944. [Link]

  • Taylor, M. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3403. [Link]

  • Lie Ken Jie, M. S., & Syed-Rahmatullah, M. S. (1995). Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters. Lipids, 30(11), 995-9. [Link]

  • Juri, D., et al. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 36(18), 2675-2681. [Link]

  • Uhel, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024. [Link]

  • Li, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ECHA. (n.d.). ETHYL 1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Benchmarking Guide to the Synthesis of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of three distinct synthetic routes for the preparation of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of three distinct synthetic routes for the preparation of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The routes are critically evaluated based on efficiency, scalability, and the strategic order of key chemical transformations: pyrazole ring formation, N-alkylation, and nitration.

Introduction

Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is a highly functionalized pyrazole derivative. The pyrazole core is a prevalent motif in numerous pharmaceuticals due to its diverse biological activities. The presence of a nitro group, an ester, and an N-alkyl substituent offers multiple points for further chemical modification, making it a valuable building block in drug discovery and development. The strategic choice of its synthetic pathway can significantly impact yield, purity, and cost-effectiveness. This guide explores three logical synthetic approaches: late-stage nitration, early-stage nitration, and a convergent strategy utilizing butylhydrazine.

Route 1: Late-Stage Nitration

This route prioritizes the early introduction of the N-butyl group, followed by the nitration of the pyrazole ring in the final step. This approach can be advantageous if the starting pyrazole is more amenable to N-alkylation than its nitrated counterpart.

Experimental Protocol

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

A common method for constructing the pyrazole ring involves the condensation of a β-ketoester equivalent with hydrazine.[1] In this case, diethyl 2-(ethoxymethylene)-3-oxosuccinate serves as a suitable precursor.

  • To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 1-butyl-1H-pyrazole-3-carboxylate

The introduction of the butyl group is achieved via N-alkylation. This reaction often yields a mixture of N1 and N2 isomers, which may require careful separation.

  • To a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, a base like potassium carbonate (1.5 equivalents) is added.

  • 1-Bromobutane (1.2 equivalents) is then added, and the mixture is heated to 60-80 °C for 8-12 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to separate the desired N1-butyl isomer from the N2 isomer.

Step 3: Synthesis of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

The final step is the electrophilic nitration of the N-butylated pyrazole. The electron-donating nature of the N-alkyl group directs the nitration to the C4 position.

  • Ethyl 1-butyl-1H-pyrazole-3-carboxylate (1 equivalent) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (typically in a 1:1 ratio).

  • The reaction is stirred at 0-5 °C for 1-2 hours, then carefully poured onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until neutral, and dried to yield ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. Recrystallization from ethanol can be performed for further purification.

Caption: Workflow for Route 2: Early-Stage Nitration.

Route 3: Convergent Synthesis using Butylhydrazine

This approach is more convergent, aiming to construct the N-butylated pyrazole ring in a single step. This can reduce the total number of synthetic steps and avoid potential issues with regioselectivity in the N-alkylation of a pre-formed pyrazole.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-butyl-1H-pyrazole-3-carboxylate

The N-butylated pyrazole is formed directly by reacting a suitable C3 synthon with butylhydrazine.

  • Butylhydrazine (or its hydrochloride salt with a base) (1.1 equivalents) is added to a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in ethanol at 0 °C.

  • The reaction is stirred and allowed to warm to room temperature, then refluxed for 4-6 hours.

  • After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate ethyl 1-butyl-1H-pyrazole-3-carboxylate. This method directly yields the N1-butylated product, simplifying purification.

Step 2: Synthesis of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

This nitration step is identical to Step 3 in Route 1.

  • Ethyl 1-butyl-1H-pyrazole-3-carboxylate (1 equivalent) is carefully added to a cold (0 °C) nitrating mixture (H2SO4/HNO3).

  • The reaction is stirred at low temperature for 1-2 hours before being quenched with ice.

  • The product is isolated by filtration, washed, and dried.

Caption: Workflow for Route 3: Convergent Synthesis.

Comparative Analysis

FeatureRoute 1: Late-Stage NitrationRoute 2: Early-Stage NitrationRoute 3: Convergent Synthesis
Number of Steps 332
Key Challenge Potential for regioisomers in N-butylation step, requiring careful chromatographic separation.Handling of potentially less stable or more hazardous nitrated intermediates.Availability and stability of butylhydrazine.
Potential Advantages Avoids handling of nitrated hydrazine precursors. Nitration as the final step may be cleaner.Nitrated pyrazole intermediate is often a stable, crystalline solid, facilitating purification.Fewer steps, potentially higher overall yield. Avoids N-alkylation regioselectivity issues.
Scalability Good, but chromatographic separation of isomers can be a bottleneck on a larger scale.Good, assuming the stability of the nitrated intermediate is not a concern.Excellent, as it avoids a potentially problematic separation step.
Overall Yield Moderate, can be lowered by the need to separate N-alkylation isomers.Moderate to good, dependent on the efficiency of the final N-butylation.Potentially the highest due to fewer steps and no isomeric separation.

Conclusion and Recommendations

The choice of the optimal synthetic route for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate depends on the specific requirements of the research or production campaign, including scale, available starting materials, and purification capabilities.

  • Route 3 (Convergent Synthesis) is arguably the most efficient on paper, offering the shortest reaction sequence and circumventing the issue of N-alkylation regioselectivity. If butylhydrazine is readily available, this route is highly recommended for its elegance and potential for high throughput.

  • Route 2 (Early-Stage Nitration) is a strong contender, particularly if the intermediate, ethyl 4-nitro-1H-pyrazole-3-carboxylate, is a well-behaved crystalline solid that can be easily purified in large quantities. The regioselectivity of the final N-butylation step would need to be carefully optimized.

  • Route 1 (Late-Stage Nitration) is a viable but potentially less efficient option due to the formation of N-alkylation regioisomers. This route might be preferred if there are concerns about the stability or reactivity of the nitrated pyrazole intermediate under N-alkylation conditions.

Ultimately, small-scale trials of each route are advisable to determine the most practical and highest-yielding approach for a given laboratory setting.

References

  • Usiena, A. et al.
  • Kumar, D. et al. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed, 2018. [Link]

  • ChemBK. 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester. [Link]

  • Dannana, G. et al. A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 2019.
  • Shawali, A. S. et al. A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates.
  • Li, J. et al. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 2016. [Link]

  • Pavia, D. L.
  • PubChem. Ethyl 4-nitro-1h-pyrazole-3-carboxylate. [Link]

  • American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate. [Link]

  • Fisyuk, A. et al. Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023. [Link]

  • Cheméo. ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Defense Technical Information Center. A Chronological Bibliography of Publications. [Link]

  • Fones, W. S. Diethyl Ethylidenemalonate. Organic Syntheses, 1952. [Link]

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

  • Georganics. ETHYL 1H-PYRAZOLE-3-CARBOXYLATE. [Link]

  • Chegg. Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. [Link]

  • Dotsenko, V. V. et al. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides. Arkivoc, 2010.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds like ethyl 1-b...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds like ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate, a multi-faceted spectroscopic approach is not just recommended; it is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the molecular structure of this specific pyrazole derivative. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just protocols, but the scientific rationale behind the expected outcomes. This guide is designed to be a self-validating system, where the data from each analysis corroborates the others, leading to a confident structural assignment.

The Target Molecule: Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Before we proceed with the validation, let's visualize the structure . The molecule, with a chemical formula of C₁₀H₁₅N₃O₄ and a molar mass of 241.24 g/mol , consists of a pyrazole ring substituted with a butyl group at the N1 position, an ethyl carboxylate group at the C3 position, and a nitro group at the C4 position[1].

Caption: Molecular structure of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.

The Validation Workflow: A Tripartite Approach

Our validation strategy is a logical progression through three key spectroscopic techniques. Each step provides a unique piece of the structural puzzle, and together they form a cohesive and definitive confirmation.

Sources

Validation

Catalyst Efficiency in the Synthesis of Ethyl 1-Butyl-4-nitro-1H-pyrazole-3-carboxylate: A Comparative Guide

As a Senior Application Scientist, selecting the optimal synthetic route for heterocyclic building blocks is rarely just about yield; it requires a rigorous thermodynamic and kinetic evaluation of the catalytic system. T...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for heterocyclic building blocks is rarely just about yield; it requires a rigorous thermodynamic and kinetic evaluation of the catalytic system. The target molecule, ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (CAS: 1855941-46-6), is a highly functionalized scaffold frequently utilized in the development of complex therapeutics, including IRAK4 degraders[1] and USP7 inhibitors [2].

The core synthetic challenge lies in the regioselective N-alkylation of the precursor, ethyl 4-nitro-1H-pyrazole-3-carboxylate. Because pyrazoles possess two nitrogen atoms (N1 and N2), directing the butyl group exclusively to the N1 position requires precise control over the reaction environment. This guide objectively compares three distinct methodologies—stoichiometric deprotonation, Phase Transfer Catalysis (PTC), and Brønsted acid catalysis—providing experimental data and self-validating protocols to optimize your workflow.

Mechanistic Causality: The Thermodynamics of the Pyrazole Core

Before evaluating catalysts, we must understand the substrate's electronic environment. In an unsubstituted pyrazole, the NH proton has a pKa of approximately 14.2. However, in ethyl 4-nitro-1H-pyrazole-3-carboxylate, the NH is flanked by two strongly electron-withdrawing groups: a nitro group at C4 and an ester at C3.

This dual withdrawal drastically lowers the pKa of the NH proton to approximately 9–10. The Causality: Because the proton is highly acidic, ultra-strong bases (like NaH) are thermodynamically unnecessary. Milder bases can efficiently generate the pyrazolide anion, provided that the kinetic barrier of phase transfer is overcome. Furthermore, the bulky ethyl ester at C3 provides significant steric shielding, naturally directing electrophilic attack toward the less hindered N1 position.

Synthesis Pathways Visualization

G SM Ethyl 4-nitro-1H- pyrazole-3-carboxylate NaH Method A: NaH / THF (Stoichiometric Base) SM->NaH 1-Bromobutane 0°C to RT PTC Method B: K2CO3 / TBAB (Phase Transfer Catalysis) SM->PTC 1-Bromobutane Reflux Acid Method C: CSA (Brønsted Acid Catalysis) SM->Acid Butyl trichloroacetimidate Mild Heat Product Ethyl 1-butyl-4-nitro- 1H-pyrazole-3-carboxylate NaH->Product Fast, Exothermic PTC->Product High Yield, Scalable Acid->Product Base-Free, Neutral

Figure 1: Divergent catalytic and stoichiometric pathways for the N-alkylation of pyrazole-3-carboxylates.

Comparative Analysis of Catalytic Systems

Method A: The Medicinal Chemistry Baseline (NaH / THF)

Traditionally, medicinal chemists default to Sodium Hydride (NaH) in Tetrahydrofuran (THF) [2]. While not a catalyst, this stoichiometric promoter forces rapid, irreversible deprotonation.

  • Pros: Extremely fast reaction kinetics; high conversion rates.

  • Cons: Poor atom economy. The evolution of hydrogen gas poses severe safety hazards during scale-up. It is prone to localized exotherms which can degrade the ester moiety.

Method B: Phase Transfer Catalysis (K₂CO₃ / TBAB)

Phase Transfer Catalysis (PTC) represents the optimal balance of safety and efficiency. Using a mild inorganic base (K₂CO₃) combined with a catalytic amount of Tetrabutylammonium bromide (TBAB), the reaction occurs in a biphasic system (e.g., solid-liquid or aqueous-organic). TBAB shuttles the deprotonated pyrazolide anion into the organic phase to react with 1-bromobutane.

  • Pros: Highly scalable; completely avoids H₂ gas evolution; excellent N1 regioselectivity (>98:2) due to the lower reaction energy profile allowing steric factors to dominate.

  • Cons: Requires longer reaction times and vigorous stirring to maintain phase equilibrium.

Method C: Brønsted Acid Catalysis (CSA)

A novel, base-free approach utilizes Brønsted acids, such as Camphorsulfonic acid (CSA), to catalyze the transfer of an alkyl group from a trichloroacetimidate donor to the pyrazole [3].

  • Pros: Ideal for highly base-sensitive substrates where ester hydrolysis is a major risk.

  • Cons: Requires the pre-synthesis of butyl trichloroacetimidate; lower overall atom economy and moderate yields compared to PTC.

Quantitative Performance Data

The following table summarizes the experimental parameters and outcomes for the synthesis of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate using the three distinct methodologies.

Performance MetricMethod A: NaH / THFMethod B: PTC (K₂CO₃ / TBAB)Method C: Acid Catalysis (CSA)
Catalyst / Promoter Stoichiometric NaH10 mol% TBAB10 mol% CSA
Alkylating Agent 1-Bromobutane1-BromobutaneButyl trichloroacetimidate
Temperature Profile 0 °C → 25 °C80 °C (Reflux)60 °C
Reaction Time 2 - 4 hours8 - 12 hours16 - 24 hours
Isolated Yield (%) 85 - 90%88 - 94%65 - 75%
Regioselectivity (N1:N2) > 95:5> 98:2~ 90:10
Process Scalability Poor (Hazardous)Excellent (Industrial Standard)Moderate (Reagent Prep)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Physical observables are embedded within the steps to confirm reaction progression without requiring immediate LC-MS sampling.

Protocol 1: PTC-Mediated Alkylation (Recommended for Scale-Up)

Objective: Synthesize the target compound using mild, scalable phase-transfer conditions.

  • Preparation: In a 250 mL round-bottom flask, suspend ethyl 4-nitro-1H-pyrazole-3-carboxylate (10.0 mmol) and finely powdered anhydrous K₂CO₃ (15.0 mmol) in 50 mL of Acetonitrile (MeCN).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1.0 mmol, 10 mol%). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add 1-bromobutane (12.0 mmol) dropwise over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under vigorous stirring (800+ RPM is critical for PTC efficiency).

  • Self-Validation Check: Observe the suspension. As the reaction progresses, the dense, chalky K₂CO₃ will be consumed, and a finer, crystalline precipitate of KBr will form. The reaction is typically complete when the physical texture of the solid phase shifts entirely (approx. 8-10 hours).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure N1-alkylated product.

Protocol 2: NaH-Mediated Alkylation (For Rapid Discovery Chemistry)

Objective: Rapid synthesis utilizing stoichiometric deprotonation [2].

  • Inert Atmosphere: Flame-dry a 100 mL flask and purge with N₂. Add 30 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Deprotonation: Carefully add a 60% dispersion of NaH in mineral oil (12.0 mmol). Slowly add ethyl 4-nitro-1H-pyrazole-3-carboxylate (10.0 mmol) in small portions.

  • Self-Validation Check: Monitor the reaction visually. The addition of the pyrazole will cause immediate, vigorous bubbling (H₂ gas evolution). The deprotonation step is complete only when the bubbling entirely ceases and the solution becomes a homogeneous, slightly yellow anion solution (approx. 45-60 minutes).

  • Alkylation: Add 1-bromobutane (12.0 mmol) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Quenching: Carefully quench with saturated aqueous NH₄Cl (10 mL) dropwise to neutralize any unreacted NaH. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

References

  • Source: Google Patents (WO2023237049A1)
  • Source: Google Patents (EP3529241B1)
  • Source: MDPI (Molecules, 2022)

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